4-(Prop-2-yn-1-yl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZHAQIKCVKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902929 | |
| Record name | NoName_3505 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-76-8 | |
| Record name | N-Propargylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5799-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
4-(Prop-2-yn-1-yl)morpholine synthesis from morpholine and propargyl bromide
An In-Depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yl)morpholine from Morpholine and Propargyl Bromide
Abstract
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the N-alkylation of morpholine with propargyl bromide, a classic SN2 reaction. We will explore the underlying chemical principles, detail a field-proven experimental protocol, emphasize critical safety procedures for handling hazardous reagents, and outline methods for purification and structural verification. This document is intended for researchers and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
The Strategic Importance of this compound
The morpholine heterocycle is a "privileged structure" in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical, metabolic, and biological properties.[1] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, basic nitrogen center for molecular interactions.[1][2] When combined with a terminal alkyne, as in this compound, the resulting molecule becomes a powerful tool for bioconjugation and the construction of complex molecular architectures via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This makes it a highly sought-after intermediate in the development of novel therapeutics, agrochemicals, and advanced materials.[3]
Core Synthesis Principles: N-Propargylation via SN2 Reaction
The formation of this compound from morpholine and propargyl bromide is a classic example of an N-alkylation reaction.[4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it nucleophilic.[4] It attacks the electrophilic methylene carbon (the carbon bonded to bromine) of propargyl bromide.[5]
-
Transition State: A transient transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.
-
Leaving Group Departure: The bromide ion is displaced as a leaving group, resulting in the formation of a protonated N-propargylmorpholinium bromide salt.[5]
-
Deprotonation: A base, typically a mild inorganic base like potassium carbonate, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the resulting acid and regenerates the neutral amine product, driving the reaction to completion.[4]
Over-alkylation, a common side reaction where the product amine reacts further with the alkyl halide, is generally not a concern in this specific synthesis because the starting material, morpholine, is a secondary amine.[5][6] The reaction cleanly yields the desired tertiary amine.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Prop-2-yn-1-yl)morpholine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Prop-2-yn-1-yl)morpholine. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental considerations and the scientific rationale behind the characterization of this versatile molecule.
Introduction: The Significance of this compound
This compound, also known as 4-propargylmorpholine, is a heterocyclic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] Its structure uniquely combines the stable and solubilizing morpholine ring with the reactive terminal alkyne of the propargyl group. The morpholine moiety is a privileged pharmacophore in drug discovery, known to improve the pharmacokinetic profile of lead compounds.[2] The propargyl group, on the other hand, serves as a versatile chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This dual functionality makes this compound a valuable building block in the synthesis of complex molecules, including novel therapeutics and functional polymers.[1]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in different environments and are crucial for reaction optimization, formulation development, and biological assessment.
Table 1: Key Physicochemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO | [1][3] |
| Molecular Weight | 125.17 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 5799-76-8 | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 186 °C | [1][3][4] |
| Melting Point | Not available (Liquid at room temperature) | |
| Density | 0.99 g/mL | [1][3] |
| Refractive Index | 1.4730 - 1.4770 | [1][3] |
Expert Insight: The liquid state of this compound at room temperature simplifies its handling and dispensing in most laboratory settings. Its relatively high boiling point suggests low volatility under standard conditions, which is a favorable characteristic for many synthetic applications, minimizing evaporative loss.
Solubility Profile
Experimental Rationale: A systematic solubility study would involve preparing saturated solutions of the compound in various solvents at a controlled temperature. The concentration of the dissolved compound would then be determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
pKa (Acid Dissociation Constant)
The basicity of the morpholine nitrogen is a key determinant of the compound's behavior in acidic or basic media. The pKa of the conjugate acid of morpholine is approximately 8.4. The propargyl group is weakly electron-withdrawing and is not expected to significantly alter the basicity of the morpholine nitrogen. Therefore, the pKa of the conjugate acid of this compound is predicted to be in a similar range.
Self-Validating Protocol: pKa Determination by Potentiometric Titration
This protocol ensures accuracy by using a calibrated pH meter and standardized titrant.
-
Sample Preparation: Accurately weigh approximately 1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.
-
Titration: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~3.7 ppm (t, 4H): Methylene protons adjacent to the oxygen atom in the morpholine ring.
-
~2.5 ppm (t, 4H): Methylene protons adjacent to the nitrogen atom in the morpholine ring.
-
~3.2 ppm (d, 2H): Methylene protons of the propargyl group.
-
~2.2 ppm (t, 1H): Acetylenic proton of the propargyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~80 ppm: Quaternary alkyne carbon.
-
~72 ppm: Terminal alkyne carbon.
-
~67 ppm: Morpholine carbons adjacent to the oxygen.
-
~53 ppm: Morpholine carbons adjacent to the nitrogen.
-
~48 ppm: Propargyl methylene carbon.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Key IR Absorptions:
-
~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.
-
~2120 cm⁻¹ (weak to medium): C≡C stretch of the alkyne.
-
~2950-2800 cm⁻¹ (strong): C-H stretches of the morpholine and propargyl CH₂ groups.
-
~1115 cm⁻¹ (strong): C-O-C stretch of the morpholine ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Collection: Acquire the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion Peak (Electron Ionization - EI):
-
m/z = 125.0841 (M⁺): Corresponding to the molecular formula C₇H₁₁NO.
Predicted Fragmentation: The molecule is expected to fragment via cleavage of the propargyl group and fragmentation of the morpholine ring.
Stability and Reactivity
This compound is a stable compound under standard laboratory conditions.[1] However, its reactivity is a key feature. The propargylamine moiety is a versatile functional group in organic synthesis.[6][7] The terminal alkyne can undergo various reactions, including metal-catalyzed couplings and additions. The tertiary amine of the morpholine ring can act as a nucleophile or a base.
Diagram: Reactivity Hub of this compound
Caption: Key reaction pathways involving the alkyne and amine functionalities.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound should be handled in a well-ventilated area or a fume hood.
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Conclusion
This compound is a valuable and versatile building block with a well-defined set of physicochemical properties. This guide has provided a detailed overview of these properties, along with insights into their experimental determination and practical implications. A thorough understanding of this data is essential for leveraging the full potential of this compound in the design and synthesis of novel molecules for a wide range of applications.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(2-Propyn-1-yl)morpholine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. atamankimya.com [atamankimya.com]
- 6. agilent.com [agilent.com]
- 7. ocw.mit.edu [ocw.mit.edu]
An In-depth Technical Guide to 4-(Prop-2-yn-1-yl)morpholine: Synthesis, Spectroscopic Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Prop-2-yn-1-yl)morpholine, also known as N-propargylmorpholine, is a versatile heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure incorporates a morpholine ring, a common scaffold in numerous pharmaceuticals that often imparts favorable physicochemical properties such as improved solubility and metabolic stability, and a terminal alkyne group (propargyl group), which serves as a highly reactive handle for a variety of chemical transformations. This unique combination makes it a valuable building block for the synthesis of more complex molecules through reactions like click chemistry, Sonogashira coupling, and Mannich reactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its spectral data.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-Propargylmorpholine, 4-Propargylmorpholine |
| CAS Number | 5799-76-8 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | Slightly yellow to colorless liquid |
Synthesis of this compound: An Experimental Protocol
The most common and straightforward method for the synthesis of this compound is the N-alkylation of morpholine with a propargyl halide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The following protocol details a reliable procedure for its preparation in a laboratory setting.
Causality Behind Experimental Choices
The choice of an aprotic polar solvent like acetonitrile (CH₃CN) is crucial as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophilic morpholine or the electrophilic propargyl bromide. Potassium carbonate (K₂CO₃) is selected as the base due to its low cost, moderate reactivity, and ease of removal from the reaction mixture by simple filtration. The reaction is performed at room temperature to ensure selectivity and minimize potential side reactions.
Step-by-Step Methodology
Materials:
-
Morpholine
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for scaled-up reactions)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of morpholine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Slowly add a solution of propargyl bromide (1.1 equivalents) in toluene dropwise to the stirring suspension over a period of 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and toluene.
-
Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The characteristic signals for this compound are as follows:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | -O-CH ₂- |
| ~3.25 | d | 2H | -N-CH ₂-C≡ |
| ~2.50 | t | 4H | -N-CH ₂- |
| ~2.20 | t | 1H | ≡C-H |
Note: Predicted chemical shifts based on typical values for similar structures. The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.
The triplet at approximately 3.70 ppm corresponds to the four protons of the two methylene groups adjacent to the oxygen atom in the morpholine ring. The triplet at around 2.50 ppm is assigned to the four protons of the two methylene groups adjacent to the nitrogen atom. The doublet at approximately 3.25 ppm is characteristic of the methylene protons of the propargyl group, coupled to the terminal alkyne proton. The terminal alkyne proton itself appears as a triplet at around 2.20 ppm, due to long-range coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~79.0 | C ≡CH |
| ~74.0 | C≡C H |
| ~67.0 | -O-C H₂- |
| ~53.0 | -N-C H₂- |
| ~48.0 | -N-C H₂-C≡ |
Note: Predicted chemical shifts based on typical values for N-substituted morpholines and terminal alkynes.
The two signals in the downfield region (~79.0 and ~74.0 ppm) are characteristic of the sp-hybridized carbons of the alkyne group. The signal at approximately 67.0 ppm is assigned to the two equivalent carbons adjacent to the oxygen atom in the morpholine ring. The two carbons adjacent to the nitrogen atom are non-equivalent, with the methylene carbons of the morpholine ring appearing around 53.0 ppm and the methylene carbon of the propargyl group appearing at a slightly more upfield position of ~48.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the terminal alkyne functionality.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |
| ~1115 | Strong | C-O-C stretch (ether) |
The most diagnostic peaks in the IR spectrum are the strong, sharp absorption at approximately 3300 cm⁻¹, corresponding to the stretching vibration of the terminal C-H bond of the alkyne, and the weak but sharp band around 2120 cm⁻¹ for the C≡C triple bond stretch. The presence of the morpholine ring is confirmed by the strong C-O-C stretching vibration around 1115 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 125.
Expected Fragmentation Pattern:
The primary fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable morpholinium ion and the loss of the propargyl group. Another significant fragmentation would be the loss of a hydrogen atom from the molecular ion.
-
m/z = 125: Molecular ion [C₇H₁₁NO]⁺
-
m/z = 86: [M - C₃H₃]⁺, loss of the propargyl group.
-
m/z = 57: A common fragment for morpholine derivatives.
Applications in Research and Development
The dual functionality of this compound makes it a valuable tool in several areas of chemical science:
-
Drug Discovery: The terminal alkyne allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily synthesize a wide array of 1,2,3-triazole-containing compounds. These triazole derivatives are often explored for their potential as therapeutic agents.
-
Bioconjugation: The alkyne group can be used to attach the morpholine moiety to biomolecules, such as proteins and peptides, for diagnostic or therapeutic purposes.
-
Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of functional polymers and materials with tailored properties.
Conclusion
This compound is a readily accessible and highly versatile chemical building block. Its straightforward synthesis and the reactive nature of its terminal alkyne group provide a powerful platform for the development of novel molecules with applications spanning from drug discovery to materials science. The detailed spectroscopic data and synthesis protocol provided in this guide serve as a valuable resource for researchers and scientists working with this important compound.
An In-depth Technical Guide to the Solubility and Stability of 4-Propargylmorpholine
Introduction
4-Propargylmorpholine is a versatile heterocyclic compound that incorporates both a morpholine ring and a reactive propargyl group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents and functional polymers through "click" chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 4-propargylmorpholine is paramount for its effective application. This technical guide provides a comprehensive overview of the solubility and stability of 4-propargylmorpholine, offering insights into its behavior in various solvent systems and under different stress conditions. The protocols and data presented herein are designed to be a practical resource for optimizing reaction conditions, developing robust formulations, and ensuring the integrity of this important chemical entity throughout its lifecycle.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of 4-propargylmorpholine is essential for its handling and application.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 125.17 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General knowledge |
| Boiling Point | Not readily available | |
| Density | Not readily available |
Solubility Profile of 4-Propargylmorpholine
The solubility of 4-propargylmorpholine in various solvents is a critical parameter for its use in synthesis, purification, and formulation. The presence of the polar morpholine ring and the less polar propargyl group gives the molecule a mixed polarity, influencing its solubility characteristics.
Qualitative Solubility Assessment
Based on the general principle of "like dissolves like" and the known properties of its constituent functional groups, a qualitative solubility profile can be predicted. The morpholine moiety, being a polar aprotic structure, is miscible with water and soluble in a wide range of organic solvents. The propargyl group is a nonpolar functionality. Therefore, 4-propargylmorpholine is expected to be soluble in a broad spectrum of organic solvents and to have some degree of aqueous solubility.
Experimental Determination of Solubility
A quantitative understanding of solubility is best achieved through experimental measurement. The following protocol outlines a general method for determining the solubility of 4-propargylmorpholine in various solvents.
Objective: To quantitatively determine the solubility of 4-propargylmorpholine in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
4-Propargylmorpholine (high purity)
-
Solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Tetrahydrofuran
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-propargylmorpholine to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials and place them in a thermostatically controlled shaker set at 25 °C.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a pipette.
-
Dilute the collected supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC-UV:
-
Analyze the diluted samples using a validated HPLC-UV method (see Section 5 for a detailed method).
-
Determine the concentration of 4-propargylmorpholine in each diluted sample by comparing its peak area to a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 4-propargylmorpholine in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor)
-
Expected Solubility Trends:
Based on solvent polarity, the expected solubility trend for 4-propargylmorpholine is:
-
High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetonitrile, acetone, dichloromethane, tetrahydrofuran).
-
Moderate to High Solubility: Water, due to the hydrogen bonding capability of the morpholine nitrogen and oxygen.
-
Moderate to Low Solubility: Nonpolar solvents (e.g., toluene).
Stability Profile of 4-Propargylmorpholine
Understanding the chemical stability of 4-propargylmorpholine is crucial for predicting its shelf-life, identifying potential degradation products, and establishing appropriate storage and handling conditions. Forced degradation studies are an essential tool for assessing the intrinsic stability of a molecule.[1]
Potential Degradation Pathways
The chemical structure of 4-propargylmorpholine contains two key functional groups that are susceptible to degradation: the morpholine ring and the propargyl group.
-
Morpholine Ring: The tertiary amine of the morpholine ring can undergo oxidation to form an N-oxide. Under strongly acidic conditions, the ether linkage in the morpholine ring could potentially be cleaved, although this is generally a harsh condition.
-
Propargyl Group: The terminal alkyne of the propargyl group is susceptible to hydration in the presence of strong acids and certain metal catalysts, which would lead to the formation of a methyl ketone.[1] Strong oxidizing agents can cause cleavage of the carbon-carbon triple bond.[2]
Forced Degradation Studies Protocol
Forced degradation studies intentionally expose the compound to stress conditions to accelerate its degradation and identify potential degradation products.
Objective: To evaluate the stability of 4-propargylmorpholine under various stress conditions and to identify its major degradation products.
Materials:
-
4-Propargylmorpholine
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Water bath, Photostability chamber, Oven
-
HPLC-UV system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
Protocol:
-
Sample Preparation: Prepare solutions of 4-propargylmorpholine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for various time points (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60 °C for various time points.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Expose a solid sample and a solution sample to heat (e.g., 80 °C) for an extended period.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration.
-
Analyze the samples by HPLC-UV to quantify the remaining 4-propargylmorpholine and monitor the formation of degradation products.
-
Analyze the stressed samples by LC-MS to determine the mass of the degradation products, which will aid in their structural elucidation.
-
Data Interpretation:
-
Plot the percentage of remaining 4-propargylmorpholine against time for each stress condition to determine the degradation rate.
-
Identify the major degradation products by their retention times in the HPLC chromatogram and their mass-to-charge ratios in the mass spectrum.
Analytical Methodology for Quantification
A robust and validated analytical method is essential for accurately determining the concentration of 4-propargylmorpholine in solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.
Recommended HPLC-UV Method
Objective: To develop and validate an HPLC-UV method for the quantification of 4-propargylmorpholine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical starting point could be 5% B, increasing to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of 4-propargylmorpholine (likely in the range of 200-220 nm due to the lack of a strong chromophore) |
| Injection Volume | 10 µL |
Method Validation:
The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
Specificity: Demonstrate that the method can distinguish 4-propargylmorpholine from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of 4-propargylmorpholine over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4-propargylmorpholine. The experimental protocols and analytical methods described herein offer a practical starting point for researchers and drug development professionals. A thorough characterization of these fundamental properties is essential for the successful application of 4-propargylmorpholine in the synthesis of novel compounds and the development of new technologies. By applying the principles and methodologies outlined in this guide, scientists can ensure the quality, consistency, and reliability of their work with this versatile chemical building block.
References
4-(Prop-2-yn-1-yl)morpholine: A Multifaceted Heterocyclic Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, the demand for versatile and efficient molecular building blocks is perpetual. 4-(Prop-2-yn-1-yl)morpholine, also known as N-propargylmorpholine, has emerged as a preeminent scaffold, ingeniously combining the favorable pharmacokinetic attributes of the morpholine ring with the synthetic versatility of a terminal alkyne. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications. We will explore its pivotal role in cornerstone reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and Mannich reactions, offering not just procedural details but the underlying strategic rationale for its use. This document serves as a technical resource for researchers aiming to leverage this potent building block in the rational design and synthesis of novel, high-value molecules.
Core Concepts: Understanding the Building Block
This compound is a bifunctional organic compound featuring a saturated morpholine heterocycle N-substituted with a propargyl group (a three-carbon chain with a terminal alkyne).[1] This unique architecture makes it an exceptionally valuable tool in organic synthesis for several key reasons:
-
The Morpholine Moiety : The morpholine ring is classified as a "privileged structure" in medicinal chemistry.[2] Its presence often confers advantageous physicochemical properties to a parent molecule, including improved aqueous solubility, metabolic stability, and a favorable pKa profile, which can enhance pharmacokinetic and pharmacodynamic outcomes.[2][3] It is a structural feature in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4]
-
The Terminal Alkyne : The propargyl group's terminal alkyne is a gateway to a vast array of chemical transformations. It is most renowned for its participation in "click chemistry," but it is also a key reactant in fundamental carbon-carbon bond-forming reactions, allowing for molecular elongation and elaboration with exquisite control.[1]
This combination allows chemists to readily introduce a solubilizing, biologically compatible heterocycle while retaining a highly reactive handle for subsequent, efficient diversification.
Physical and Chemical Properties
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 5799-76-8 | [1] |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Appearance | Slightly yellow to colorless liquid | [1] |
| Boiling Point | 186 °C | [1] |
| Density | 0.99 g/cm³ | [1] |
| Purity | ≥ 97-99% (GC) | [1] |
| Storage | Store at room temperature, sealed in dry conditions. |
Synthesis of this compound
The most direct and widely used method for synthesizing this building block is the nucleophilic substitution (alkylation) of morpholine with a suitable propargyl electrophile, typically propargyl bromide or chloride.
Synthetic Workflow: Alkylation of Morpholine
The reaction mechanism is a straightforward Sₙ2 displacement. The secondary amine nitrogen of the morpholine ring acts as the nucleophile, attacking the electrophilic methylene carbon of the propargyl halide and displacing the bromide or chloride leaving group. A base is typically required to neutralize the hydrohalic acid byproduct.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
The Strategic Integration of 4-(Prop-2-yn-1-yl)morpholine in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical motifs, 4-(Prop-2-yn-1-yl)morpholine has emerged as a particularly valuable scaffold. This versatile compound synergistically combines the advantageous physicochemical properties of the morpholine ring with the synthetic utility of a terminal alkyne, offering a powerful platform for the generation of diverse and biologically active molecules.
The morpholine moiety is widely recognized as a "privileged structure" in drug design.[1][2] Its incorporation into drug candidates often imparts favorable characteristics such as improved aqueous solubility, metabolic stability, and enhanced permeability across the blood-brain barrier (BBB).[3][4] These properties are particularly crucial for the development of agents targeting the central nervous system (CNS).[1][5] Concurrently, the propargyl group serves as a versatile chemical handle, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry."[6][7][8] This reaction's high efficiency, regioselectivity, and biocompatibility have revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures and bioconjugates.[9][10]
This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols. We will delve into the strategic use of this compound in the synthesis of novel therapeutic agents, with a focus on its application in generating libraries of bioactive compounds through click chemistry and its role in the development of enzyme inhibitors and CNS-active molecules.
Core Physicochemical and Pharmacokinetic Attributes
The utility of this compound in drug design is rooted in the distinct properties of its constituent parts.
The Morpholine Ring: A Pharmacokinetic Enhancer
The morpholine ring is a saturated heterocycle that confers several advantageous properties to a parent molecule:
-
Enhanced Solubility and Reduced Lipophilicity: The presence of the oxygen atom in the morpholine ring allows for hydrogen bonding with water, thereby improving aqueous solubility. This is a critical factor in drug formulation and bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life of the drug candidate.
-
Improved CNS Penetration: For CNS-targeted drugs, crossing the blood-brain barrier is a major hurdle. The physicochemical properties of the morpholine ring, including its pKa and ability to modulate lipophilicity, can significantly enhance BBB permeability.[1][5][11]
-
Pharmacophore Scaffolding: The chair-like conformation of the morpholine ring provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets.[3]
The Propargyl Group: A Gateway to Molecular Diversity
The terminal alkyne of the propargyl group is the key to the synthetic versatility of this compound. Its primary application lies in the CuAAC reaction, which allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[7][8] This triazole linkage serves as a robust and biocompatible linker to connect the morpholine-containing fragment to a wide array of other molecular entities. The resulting triazole ring is not merely a passive linker; it can actively participate in hydrogen bonding and dipole interactions with biological targets, thus contributing to the overall pharmacological profile of the molecule.[4]
Application Showcase: Leveraging this compound in Drug Discovery
The true potential of this compound is realized in its application as a versatile building block for the synthesis of novel bioactive compounds. A prime example is its use in the generation of compound libraries for high-throughput screening and lead optimization.
Case Study: Synthesis of Quinoline-Based Morpholine-1,2,3-Triazole Hybrids with Anticancer Activity
A compelling demonstration of the utility of a propargylated morpholine scaffold is in the synthesis of quinoline-based 1,2,3-triazole hybrids. While the specific starting material was a 2-morpholinoquinoline-3-methyl propargyl ether, the principles are directly applicable to this compound. In a recent study, a series of these hybrid molecules were synthesized via a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction with various aryl azides.[4]
The resulting compounds were evaluated for their in vitro anticancer activity against the MDA-MB-231 human breast cancer cell line. Several of the synthesized hybrids demonstrated significant cytotoxic activity, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[4] This study highlights the power of using a propargylated morpholine derivative as a scaffold to rapidly generate a library of compounds with potent biological activity. The morpholine moiety likely contributes to the overall solubility and cellular uptake of the compounds, while the triazole linker connects it to a variety of substituted aryl groups, allowing for the exploration of structure-activity relationships (SAR).
Experimental Protocols: A Practical Guide
To facilitate the application of this compound in research, a detailed, self-validating protocol for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is provided below.
Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Derivative
This protocol describes the reaction of this compound with a representative organic azide to form the corresponding triazole.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in deionized water (1 mL). In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in deionized water (1 mL).
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction mixture will typically turn from a pale blue to a yellow-green or brown color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1,4-disubstituted 1,2,3-triazole product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Certainty of a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine Moiety: A Privileged Scaffold in Modern Drug Design and Pharmacokinetic Optimization
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in contemporary medicinal chemistry, recognized for its frequent appearance in a multitude of FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth analysis of the morpholine moiety's multifaceted role, moving beyond its simple classification as a solvent or building block to its strategic application as a "privileged scaffold."[3][4] We will explore the fundamental physicochemical properties that underpin its utility and delve into its profound impact on the pharmacokinetic profile of drug molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into how the strategic incorporation of morpholine can enhance solubility, metabolic stability, and target engagement, ultimately leading to safer and more efficacious therapeutics.
The Fundamental Chemistry of a Privileged Structure
Morpholine, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, possesses a unique combination of properties that make it highly advantageous in drug design.[5][6] Its utility stems from a finely tuned balance of basicity, polarity, and structural conformation.
1.1. Physicochemical and Conformational Properties
The presence of the electron-withdrawing oxygen atom opposite the nitrogen atom is central to morpholine's character. This feature reduces the basicity of the nitrogen compared to its carbocyclic analog, piperidine.[7] The typical pKa of a morpholine nitrogen is approximately 8.7, a value that allows for sufficient aqueous solubility at physiological pH without the excessive basicity that can sometimes lead to off-target effects or undesirable physicochemical properties.[8][9]
Furthermore, the morpholine ring primarily adopts a stable chair conformation, which can serve as a rigid scaffold to orient substituents in a precise three-dimensional arrangement for optimal interaction with a biological target.[10][11] This conformational stability is a key reason for its role in enhancing binding affinity and potency.[12][13]
| Property | Morpholine | Piperidine | Piperazine (2nd N) | Rationale for Advantage |
| pKa | ~8.7[8][9] | ~11.2 | ~5.7 | Optimal basicity for aqueous solubility and reduced hERG liability. |
| LogP | -0.86 | 0.84 | -1.03 | Provides a hydrophilic character, improving aqueous solubility. |
| H-Bond Acceptors | 2 (O and N) | 1 (N) | 2 (N and N) | The oxygen provides a key H-bond acceptor site for target interaction.[14] |
| Metabolic Stability | Generally Higher | Lower | Lower | Oxygen atom deactivates adjacent carbons from CYP450 oxidation.[7] |
Strategic Application in Pharmacokinetic (ADME) Optimization
The primary driver for incorporating the morpholine moiety is often the dramatic improvement of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][15]
2.1. Enhancing Metabolic Stability
A frequent challenge in drug development is the metabolic lability of N-heterocycles like piperidine and piperazine, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7] The replacement of a methylene group (–CH₂–) in piperidine with an oxygen atom to form morpholine significantly alters this metabolic profile. The electron-withdrawing nature of the oxygen deactivates the adjacent carbon atoms, making them less prone to oxidative metabolism.[7] This bioisosteric replacement is a common and effective strategy to block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[8][16]
However, the morpholine ring is not metabolically inert. Understanding its potential metabolic fate is crucial for predicting clearance and potential drug-drug interactions.
Diagram 1: Common Metabolic Pathways of the Morpholine Moiety
Caption: Key metabolic transformations of the morpholine ring mediated primarily by CYP450 enzymes.[17]
2.2. Improving Solubility and Permeability
The dual-character of the morpholine ring, possessing a hydrophilic ether oxygen and a basic nitrogen that can be protonated, makes it an excellent tool for enhancing aqueous solubility.[18] This is critical for achieving adequate drug concentration in plasma for oral bioavailability and for formulating intravenous dosage forms.
For Central Nervous System (CNS) drugs, the morpholine moiety plays a special role. It helps strike the delicate balance between sufficient water solubility to exist in the blood and adequate lipophilicity to cross the blood-brain barrier (BBB).[10][19] A multitude of CNS-active drugs, such as the antidepressant Reboxetine, leverage the morpholine ring to achieve the required pharmacokinetic profile for brain penetration.[20]
The Role of Morpholine in Pharmacodynamics and Target Engagement
Beyond pharmacokinetics, the morpholine moiety is often an integral part of the pharmacophore, directly contributing to the drug's binding affinity and efficacy.[1][13]
3.1. Direct Target Interactions
The oxygen atom of the morpholine ring is a potent hydrogen bond acceptor, a critical interaction for anchoring a ligand into a protein's binding pocket.[21][22] In many kinase inhibitors, for example, the morpholine oxygen forms a crucial hydrogen bond with the "hinge" region of the ATP-binding site.[12] This interaction significantly enhances binding affinity and selectivity. The anticancer drug Gefitinib (Iressa) is a classic example where the morpholine group contributes to its potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[5][14]
Diagram 2: Morpholine Interaction within an Enzyme Active Site ```dot
Caption: A workflow demonstrating the strategic use of morpholine to mitigate common drug development issues. [8]
Experimental Protocols for Evaluation
To empirically validate the benefits of incorporating a morpholine moiety, specific in vitro assays are indispensable. The following protocol describes a standard, self-validating system for assessing metabolic stability.
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of a morpholine-containing compound compared to its piperidine/piperazine analog.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with 0.1% Formic Acid (for quenching and protein precipitation)
-
Control Compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the main incubation mix (per well): 188 µL of Phosphate Buffer, 10 µL of HLM (final concentration 1 mg/mL).
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 2 µL of test compound (10 mM stock) to the wells to achieve a final substrate concentration of 100 µM.
-
To initiate the metabolic reaction, add 10 µL of pre-warmed NADPH regenerating system. For T=0 time point, add quenching solution before adding NADPH.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile with 0.1% formic acid and an internal standard.
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (Clᵢₙₜ) = (0.693 / t½) * (mL incubation / mg microsomes).
-
Expected Outcome: A well-designed morpholine-containing drug candidate will typically exhibit a longer half-life and lower intrinsic clearance compared to a direct piperidine or piperazine analog, validating the choice of the morpholine scaffold for improved metabolic stability. [7][17]
Conclusion
The morpholine ring is far more than a simple heterocycle; it is a powerful tool in the medicinal chemist's armamentarium. Its unique physicochemical properties allow for the systematic enhancement of drug-like characteristics, particularly in the realm of pharmacokinetics. [1][2]By improving metabolic stability, increasing aqueous solubility, and providing key interactions for target binding, the morpholine moiety directly addresses some of the most significant challenges in drug discovery. [10][13]The continued prevalence of this "privileged scaffold" in newly approved drugs underscores its enduring importance and justifies its central role in the design of next-generation therapeutics. [8][9][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. jchemrev.com [jchemrev.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. benchchem.com [benchchem.com]
- 16. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
safety, handling, and storage guidelines for 4-(Prop-2-yn-1-yl)morpholine
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(Prop-2-yn-1-yl)morpholine
Introduction: Understanding this compound
This compound, also known as N-propargylmorpholine (CAS No. 5799-76-8), is a versatile organic compound featuring a morpholine ring and a terminal alkyne (propargyl) group.[1][2] This unique bifunctional structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals through reactions like cycloadditions and alkylations.[1]
However, the very features that make this molecule chemically useful—the nucleophilic morpholine nitrogen and the highly reactive terminal alkyne—also introduce specific hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and utilize this compound. It moves beyond a simple recitation of rules to explain the chemical principles underpinning these essential safety protocols.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile of this compound is derived from both its morpholine core and its propargyl functionality.
Health Hazards
The primary health risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2] These effects are consistent with hazards observed in many amine-containing morpholine derivatives.[3][4]
-
Eye Irritation (H319): Direct contact with the liquid or its vapors can cause serious eye irritation.[2][5] The basic nature of the morpholine nitrogen can lead to chemical burns upon prolonged contact with eye tissue.
-
Skin Irritation (H315): The compound is classified as a skin irritant.[2] Prolonged or repeated contact may lead to dermatitis. Many morpholine derivatives are known to cause severe skin burns and may be toxic upon dermal absorption.[4][6]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] It is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood.
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Data sourced from Sigma-Aldrich safety information for CAS 5799-76-8.[2]
Physicochemical Hazards
-
Combustibility: Morpholine itself is a flammable liquid.[4] Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.[4][7] Vapors may be heavier than air and could travel to an ignition source.
-
Reactivity of the Terminal Alkyne: This is a critical and often overlooked hazard. Terminal alkynes possess an acidic proton on the sp-hybridized carbon.[8] In the presence of certain metals, particularly heavy metals like copper, silver, and mercury, or strong bases, this proton can be removed to form highly reactive and potentially explosive metal acetylides.[9] This reactivity necessitates careful selection of reagents and equipment.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, combining engineering controls with appropriate PPE, is essential for mitigating the risks identified above.
Engineering Controls
The primary engineering control is to minimize inhalation exposure and contain any potential spills or splashes.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This ensures that vapors and aerosols are effectively captured and vented away from the user.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4][10] Immediate and copious irrigation is the most effective first aid for skin or eye contact.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's irritant and potentially corrosive properties.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[5] Due to the risk of serious eye damage, a full face shield should be worn over the goggles, especially when handling larger quantities or during transfers where splashing is possible.[11]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene) that have been tested according to standards like EN 374.[11] It is crucial to inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[12]
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger-scale operations or situations with a high risk of splashing, a chemical-resistant apron and additional protective clothing may be necessary.[12][13]
Section 3: Safe Handling Protocols
Adherence to a strict, step-by-step protocol is the most effective way to ensure safety during the manipulation of this chemical. The causality for these steps is rooted in preventing exposure and avoiding hazardous reactions.
Receiving and Inspection
-
Upon receipt, move the container to a designated storage area.
-
Inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound with the correct CAS number (5799-76-8).
Weighing and Transferring the Liquid
This workflow is designed to minimize exposure and prevent hazardous side reactions.
-
Preparation: Don all required PPE (goggles, face shield, lab coat, gloves) before entering the fume hood.
-
Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage of aliquots, consider using an inert atmosphere (e.g., nitrogen or argon). This also helps to prevent the accumulation of potentially reactive peroxides, a known hazard for some ethers, although less common for morpholines.
-
Tool Selection: Use clean glass syringes or cannulas for transfers. Crucially, avoid spatulas or needles made of copper, silver, brass, or bronze. This is to prevent the formation of explosive heavy metal acetylides from the terminal alkyne.[9] Stainless steel is generally an acceptable alternative.
-
Transfer: Perform the transfer slowly and deliberately within the fume hood to avoid splashing or generating aerosols. Keep the container opening away from your breathing zone.
-
Closure: Securely cap the primary container immediately after the transfer is complete.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
Caption: Safe Handling Workflow for this compound.
Section 4: Storage and Incompatibility
Proper storage is critical not only for maintaining the chemical's purity but also for preventing hazardous reactions.
Storage Conditions
The primary storage recommendations are to keep the container tightly sealed in a dry, room-temperature environment.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential degradation or pressure buildup from heating. |
| Atmosphere | Tightly sealed container.[10] | Prevents atmospheric moisture absorption and vapor escape. |
| Location | Well-ventilated, designated chemical storage area. | Prevents accumulation of flammable vapors in case of a leak.[7] |
| Light | Protect from direct sunlight. | Some morpholine derivatives are light-sensitive. |
Incompatible Materials
To prevent violent or hazardous reactions, this compound must be stored separately from the following:
-
Strong Oxidizing Agents: Can react violently with amines.[7]
-
Strong Acids: Reacts exothermically with the basic morpholine nitrogen.
-
Heavy Metals and their Salts: Especially copper, silver, mercury, and brass.[9] Contact can lead to the formation of shock-sensitive, explosive acetylides.
-
Nitrites and Nitrosating Agents: Amines like morpholine can react with nitrosating agents to form carcinogenic N-nitrosamines. This is a significant consideration, and contact with sources of nitrous acid or nitrites must be strictly avoided.
Section 5: Emergency Procedures
A clear, pre-planned emergency response is vital to minimizing harm in the event of an accident.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][5][11] Remove contact lenses if present and easy to do.[5][11] Call for immediate medical attention, preferably from an ophthalmologist. [11]
-
Ingestion: Do NOT induce vomiting.[3][13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill and Leak Response
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.[13]
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]
-
Clean the spill area thoroughly with soap and water.
Fire Response
-
Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7] A water spray can be used to cool fire-exposed containers.[6]
-
Hazards of Combustion: Burning may produce toxic and corrosive fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx). Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.
Caption: Emergency Response Decision Tree.
Section 6: Waste Disposal
All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[11] Do not allow the product to enter drains or waterways.
Conclusion
This compound is a valuable reagent whose safe use is predicated on a knowledgeable and cautious approach. By understanding the distinct hazards posed by both the morpholine structure and the terminal alkyne moiety, researchers can implement the robust engineering controls, personal protective equipment, and handling protocols detailed in this guide. This ensures not only personal safety but also the integrity of the research being conducted.
References
- 1. CAS 5799-76-8: N-Propargylmorpholine | CymitQuimica [cymitquimica.com]
- 2. This compound | 5799-76-8 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. Page loading... [guidechem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemos.de [chemos.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
detailed protocol for copper-catalyzed azide-alkyne cycloaddition with 4-(Prop-2-yn-1-yl)morpholine
Application Note & Protocol
A Detailed Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 4-(Prop-2-yn-1-yl)morpholine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept that has revolutionized covalent bond formation across chemical sciences.[1] Its unparalleled efficiency, regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and broad functional group tolerance make it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2][3] This guide provides a detailed, experience-driven protocol for performing the CuAAC reaction with this compound, a versatile building block. We will explore the underlying mechanism, provide a step-by-step experimental procedure, offer troubleshooting solutions, and discuss the significance of the resulting morpholine-containing triazole products in a biomedical context.
The Science Behind the Click: Mechanism and Rationale
The CuAAC reaction represents a significant rate acceleration—up to 10⁸-fold—compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields mixtures of regioisomers.[4] The catalytic cycle, powered by a copper(I) species, is what ensures the reaction's speed and precision.
The Catalytic Cycle: A Dinuclear Copper Pathway
While early proposals suggested a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper mechanism as the kinetically dominant pathway.[1][5][6] This understanding is crucial for optimizing reaction conditions.
The key steps are as follows:
-
In Situ Catalyst Generation: The active Cu(I) catalyst is most conveniently generated in situ from an inexpensive and stable Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent.[4][7] Sodium ascorbate is the preferred choice due to its efficacy and biocompatibility.
-
Copper-Acetylide Formation: A Cu(I) ion coordinates with the terminal alkyne, this compound, to form a copper-acetylide intermediate.[7]
-
Azide Coordination & Cycloaddition: A second Cu(I) ion assists in coordinating the azide partner. This brings the two reactants into proximity within a six-membered copper metallacycle, dramatically lowering the activation energy for the cycloaddition.[4]
-
Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis (acquiring a proton from the solvent, e.g., water), releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst to continue the cycle.[4]
Why this compound?
The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in molecular design often improves pharmacokinetic properties such as aqueous solubility, metabolic stability, and absorption, contributing to better drug-like characteristics. The triazole ring formed via the click reaction is not merely a linker; it is a highly stable, aromatic, and polar group that is resistant to cleavage and can participate in hydrogen bonding, further enhancing molecular interactions.[8]
Detailed Experimental Protocol
This protocol provides a robust starting point for the reaction between this compound and a generic organic azide (e.g., Benzyl Azide). Optimization may be required for different substrates.
Materials and Reagents
| Reagent | Formula | M.W. | Recommended Grade | Notes |
| This compound | C₇H₁₁NO | 125.17 | >97% | The alkyne component. |
| Organic Azide (e.g., Benzyl Azide) | C₇H₇N₃ | 133.15 | >98% | The azide component. Caution: Handle with care.[9] |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | ACS Reagent | The copper catalyst precursor. |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | >99% | The reducing agent. Prepare solutions fresh.[10] |
| Solvent | e.g., t-BuOH/H₂O (1:1) | - | HPLC Grade | A common solvent system; others may be used. |
| Optional Ligand: THPTA | C₂₁H₃₆N₁₀O₆ | 544.58 | >97% | Tris(3-hydroxypropyltriazolylmethyl)amine. Stabilizes Cu(I).[11] |
Step-by-Step Procedure
-
Reagent Preparation:
-
In a suitable vial, dissolve this compound (1.0 eq., e.g., 125 mg, 1.0 mmol) and the organic azide (1.0-1.1 eq., e.g., 133-146 mg, 1.0-1.1 mmol) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1). Stir until fully dissolved.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidative alkyne homocoupling (Glaser coupling).[10][12]
-
-
Catalyst Addition (Order is Critical):
-
To the reaction mixture, add the Copper(II) Sulfate solution (0.01-0.05 eq., e.g., 1-5 mol%). For a 1.0 mmol scale, this would be 2.5-12.5 mg of CuSO₄·5H₂O.
-
(Optional but Recommended) If using a ligand, add it at this stage (typically in slight excess to the copper, e.g., 1.1 eq. relative to CuSO₄). Ligands accelerate the reaction and protect biomolecules from ROS damage.[11][13]
-
-
Initiation of the Reaction:
-
Prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution (0.1-0.3 eq., e.g., 10-30 mol%) to the reaction mixture dropwise. A color change (e.g., to yellow or orange) may be observed as Cu(II) is reduced to Cu(I).[10]
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.[4] Gentle heating (40-50 °C) can be applied for sluggish reactions.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material typically indicates completion. Reaction times can range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a copper chelator like a saturated solution of ammonium hydroxide or EDTA.[10][15] This will complex with the copper and facilitate its removal.
-
If an organic solvent was used, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.[15]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC reaction.
Data Presentation & Expected Parameters
The following table summarizes typical reaction parameters that can be adjusted for optimization.
| Parameter | Recommended Range | Rationale |
| [Reactant] | 0.01 - 1.0 M | Higher concentrations generally lead to faster rates. |
| Alkyne:Azide Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion. |
| CuSO₄ Loading | 1 - 5 mol% | Catalytic amount; higher loading may not improve yield and complicates removal. |
| Sodium Ascorbate | 10 - 30 mol% | Sufficient excess is needed to keep copper in the Cu(I) state.[12] |
| Ligand:Cu Ratio | 1:1 to 5:1 | A 5-fold excess is common in bioconjugation to protect sensitive substrates.[11][13] |
| Temperature | 25 - 50 °C | Room temperature is usually sufficient; gentle heat helps sterically hindered substrates.[14] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range, making it suitable for aqueous systems.[4][5] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivation: Cu(I) oxidized to inactive Cu(II).[14][16] 2. Poor Reagent Quality: Impurities in starting materials.[14] 3. Low Reactant Concentration: Reaction is too slow at very low concentrations.[16] | 1. Ensure sufficient sodium ascorbate is present (prepare fresh). Degas solvents to remove oxygen.[10] 2. Verify purity of azide and alkyne via NMR or MS.[14] 3. Increase reactant concentrations if possible. |
| Side Product Formation | 1. Alkyne Homocoupling: Glaser coupling forms a diyne byproduct, often visible as a precipitate.[12][16] 2. Azide Degradation: Some azides can be unstable. | 1. Thoroughly degas the reaction mixture. Use a stabilizing ligand like THPTA to accelerate the desired reaction.[12] 2. Use freshly prepared or purified azide. Consider in situ generation of the azide if instability is an issue.[9] |
| Difficulty in Purification | 1. Copper Contamination: The triazole product chelates copper, which can be difficult to remove.[17] 2. Emulsion during Work-up: Common with amphiphilic molecules. | 1. After the reaction, wash with a copper-chelating solution (EDTA, NH₄OH). Passing the crude product through a small plug of silica or activated carbon can also help.[17] 2. Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
Applications in Research and Drug Development
The CuAAC reaction with this compound is a powerful strategy in modern medicinal chemistry and chemical biology.[3]
-
Fragment-Based Drug Discovery: This reaction allows for the rapid assembly of molecular fragments to create diverse libraries of potential drug candidates.[3] The morpholine-alkyne can be "clicked" onto various azide-containing fragments to explore structure-activity relationships efficiently.
-
Bioconjugation: The bio-orthogonal nature of the click reaction enables the specific labeling of biomolecules.[2] For example, a protein or nucleic acid modified with an azide group can be selectively conjugated with this compound to improve its pharmacokinetic profile or to attach it to another molecular entity.[18][19]
-
PROTACs and Molecular Glues: The stable triazole linker is ideal for connecting different functional units, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which require linking a target-binding molecule to an E3 ligase-binding molecule.
Safety Precautions
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with care, especially when heated or in concentrated form. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid isolating small-molecule azides; if possible, use them directly in solution.[9]
-
Copper Salts: Copper salts are harmful if ingested and can be environmental hazards. Dispose of copper-containing waste according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In-situ Generated and Premade 1-Copper(I) Alkynes in Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocols: Facile Preparation of Functionalized Polymers via Copper-Catalyzed Click Chemistry with 4-Propargylmorpholine
Abstract
The precise functionalization of polymers is a cornerstone of advanced materials science and drug development. This guide provides a comprehensive overview and detailed protocols for the covalent modification of azide-functionalized polymer scaffolds using 4-propargylmorpholine via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. CuAAC, a premier example of "click chemistry," offers a highly efficient, specific, and biocompatible method for creating stable triazole linkages under mild conditions.[1][2] The incorporation of the 4-propargylmorpholine moiety is particularly advantageous for biomedical applications, as the morpholine group can enhance aqueous solubility, biocompatibility, and favorable pharmacokinetic properties in the final polymer conjugate. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for polymer functionalization.
Introduction: The Power of Click Chemistry in Polymer Functionalization
Functional polymers are central to innovations in fields ranging from targeted drug delivery and medical imaging to advanced coatings and nanotechnology.[3][4] The ability to precisely attach specific chemical moieties to a polymer backbone allows for the tailoring of its physical, chemical, and biological properties. However, traditional chemical conjugation methods often require harsh conditions, multi-step procedures, and can suffer from low yields and side reactions, complicating purification.[5]
The advent of "click chemistry," a concept introduced by K.B. Sharpless, revolutionized this landscape.[6][7] Click reactions are characterized by their high yields, modularity, stereospecificity, and the formation of only inoffensive byproducts under mild, often aqueous, conditions.[1] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8] This transformation has become an indispensable tool in polymer science for its reliability and tolerance of a wide array of functional groups.[9]
This guide focuses on the use of 4-propargylmorpholine , a versatile alkyne-containing building block. The terminal alkyne group serves as a reactive handle for the CuAAC reaction, while the morpholine heterocycle is a well-regarded structural motif in medicinal chemistry, known for improving the hydrophilicity and metabolic stability of parent molecules.[10][11] By "clicking" 4-propargylmorpholine onto azide-bearing polymers, researchers can readily create advanced materials with enhanced properties suitable for sophisticated applications, particularly in the development of drug delivery systems.[12][13]
Mechanistic Rationale and Core Components
The CuAAC Reaction Mechanism
The CuAAC reaction proceeds through a multi-step catalytic cycle that is significantly faster (rate accelerations of 10⁷ to 10⁸) than the uncatalyzed thermal Huisgen cycloaddition.[7][8] The key steps, illustrated below, involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Causality Behind Component Selection
The success of the CuAAC reaction hinges on the careful selection of its core components:
-
Azide-Functionalized Polymer Scaffold: The starting point is a polymer bearing azide (-N₃) groups. These can be introduced at the chain ends or along the backbone. Common starting polymers include poly(ethylene glycol) (PEG), poly(lactic-co-glycolic acid) (PLGA), and polystyrenes, which can be functionalized with azides through nucleophilic substitution of terminal halides or tosylates.[14] The azide group is ideal as it is largely inert to common biological conditions but highly reactive in the CuAAC context.
-
Alkyne Moiety (4-Propargylmorpholine): This reagent provides the terminal alkyne for the cycloaddition. The choice of 4-propargylmorpholine is strategic; its terminal alkyne is sterically unhindered, promoting rapid reaction kinetics.[15] The morpholine ring imparts hydrophilicity, which can prevent aggregation of polymer conjugates in aqueous media and is a favorable structural feature for drug delivery systems.[12][16]
-
Copper(I) Catalyst Source: The active catalyst is Cu(I). While Cu(I) salts like CuBr can be used directly, they are prone to oxidation. A more common and robust approach is the in situ generation of Cu(I) from an inexpensive and stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[17]
-
Stabilizing Ligand (Optional but Recommended): Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used. They serve two critical functions: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the reaction rate, allowing for lower catalyst concentrations.[17] This is particularly important when working with sensitive biomolecules.
-
Solvent System: The reaction is versatile and can be performed in a wide range of solvents, including DMF, DMSO, THF, or mixtures of water with alcohols (e.g., t-BuOH/H₂O).[18] The choice of solvent is primarily dictated by the solubility of the polymer scaffold. For many biomedical polymers, aqueous mixtures are preferred to maintain the polymer's native conformation.
Detailed Application Protocol: Functionalization of an Azide-Terminated Polymer
This protocol provides a general, self-validating methodology for conjugating 4-propargylmorpholine to an azide-functionalized polymer.
Experimental Workflow Overview
Caption: General workflow for polymer functionalization using CuAAC.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Azide-Functionalized Polymer | Polymer Grade | Varies | e.g., Azide-PEG-NHS Ester |
| 4-Propargylmorpholine | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Fisher Scientific | Stable and easy to handle. |
| Sodium L-Ascorbate | ≥99% | Sigma-Aldrich | Freshly prepare solutions. |
| Ligand (e.g., THPTA) | ≥98% | Sigma-Aldrich | Recommended for efficiency. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Or other suitable solvent. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation. |
| Dialysis Tubing | Varies | Spectrum Labs | Select appropriate MWCO. |
| Deionized Water | Type 1 | Millipore | For aqueous reactions/dialysis. |
Step-by-Step Methodology
1. Reagent Preparation: a. Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water. b. Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be made fresh before each use as it can degrade. c. If using a ligand, prepare a 100 mM stock solution of the ligand (e.g., THPTA) in deionized water or DMSO.
2. Reaction Setup (Example for 100 mg of polymer): a. In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 100 mg of the azide-functionalized polymer in 5 mL of a suitable solvent (e.g., DMF or a 1:1 t-BuOH/H₂O mixture). b. Add 4-propargylmorpholine to the solution. A slight molar excess relative to the azide groups is recommended to drive the reaction to completion. A typical stoichiometry is 1.5 equivalents of alkyne per azide group. c. Add the copper source. For a typical reaction, use 0.1 equivalents of CuSO₄ relative to the azide groups. d. Add the ligand. If used, add 0.5 equivalents of the ligand relative to the azide groups. The excess ligand helps protect the polymer from potential oxidative damage.[17] e. Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
3. Reaction Initiation and Monitoring: a. While stirring, add 1.0 equivalent of the freshly prepared sodium ascorbate solution to the reaction mixture. A color change is often observed as Cu(II) is reduced to the active Cu(I) species. b. Seal the vial and allow the reaction to stir at room temperature. c. The reaction is typically complete within 12-24 hours. Progress can be monitored by taking small aliquots and analyzing via:
- FTIR Spectroscopy: Look for the complete disappearance of the characteristic sharp azide peak at ~2100 cm⁻¹. This is the most direct indicator of reaction completion.
- Thin Layer Chromatography (TLC): If a small molecule azide is used as a model, monitor the consumption of the starting material.
4. Purification of the Functionalized Polymer:
-
Method A (For organic-soluble polymers):
-
Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume (10-20x) of a cold non-solvent, such as diethyl ether.
-
Collect the solid precipitate by filtration or centrifugation.
-
Wash the polymer several times with the non-solvent to remove unreacted reagents.
-
To remove residual copper, redissolve the polymer in a minimal amount of a good solvent (e.g., CH₂Cl₂) and pass it through a small plug of neutral alumina.
-
Reprecipitate the polymer and dry under vacuum.
-
-
Method B (For water-soluble polymers):
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 1 kDa or 3.5 kDa, depending on polymer size).
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove the copper catalyst, excess reagents, and solvent.
-
Recover the purified polymer solution from the dialysis bag and lyophilize to obtain a dry, fluffy solid.
-
Characterization and Validation
Proper characterization is essential to validate the success of the functionalization.
| Technique | Purpose | Expected Result / Observation |
| FTIR Spectroscopy | Confirm covalent linkage | Disappearance of the sharp azide (-N₃) stretch at ~2100 cm⁻¹. Appearance of new peaks corresponding to the morpholine and triazole rings. |
| ¹H NMR Spectroscopy | Structural confirmation | Appearance of a new singlet peak between δ 7.5-8.5 ppm, characteristic of the triazole proton. Appearance of signals corresponding to the morpholine protons (typically δ 2.5-3.8 ppm). |
| SEC / GPC | Assess polymer integrity | The molecular weight distribution of the functionalized polymer should be narrow and similar to the starting polymer, indicating no significant chain cleavage or cross-linking occurred. |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction (Azide peak remains in FTIR) | 1. Inactive catalyst (oxidized).2. Insufficient reagents.3. Poor polymer solubility. | 1. Ensure the reaction is deoxygenated. Use freshly prepared sodium ascorbate. Add more reducing agent.2. Increase equivalents of alkyne and/or catalyst.3. Try a different solvent system or add a co-solvent (e.g., DMSO) to improve solubility. |
| Polymer Degradation (Broadening of SEC peak) | 1. Oxidative damage from catalyst.2. Harsh purification conditions. | 1. Use a stabilizing ligand (e.g., THPTA). Decrease catalyst loading and ensure thorough deoxygenation.2. Avoid acidic/basic conditions during work-up unless the polymer is stable. |
| Difficulty in Purification (Copper contamination) | Inefficient removal of catalyst. | For organic-soluble polymers, use an alumina plug. For water-soluble polymers, consider dialyzing against an EDTA solution (10 mM) for the first 24 hours to chelate and remove copper ions. |
Conclusion and Future Outlook
The CuAAC click reaction is a powerful and reliable strategy for the synthesis of well-defined functional polymers.[19] The use of 4-propargylmorpholine as a building block provides a straightforward route to materials with enhanced aqueous solubility and biocompatibility, making them highly attractive for applications in drug delivery, bioconjugation, and tissue engineering.[20][21] The protocols detailed herein offer a robust framework for researchers to create novel polymer architectures with precisely tailored functionalities, paving the way for the next generation of advanced biomaterials and therapeutics.[22]
References
- 1. Click Chemistry - A Review [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLGA's Plight and the Role of Stealth Surface Modification Strategies in Its Use for Intravenous Particulate Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent progress in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. savvysciencepublisher.com [savvysciencepublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. kinampark.com [kinampark.com]
- 22. researchgate.net [researchgate.net]
4-(Prop-2-yn-1-yl)morpholine in the synthesis of novel antimicrobial compounds
Topic: 4-(Prop-2-yn-1-yl)morpholine in the Synthesis of Novel Antimicrobial Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action.[1][2] Medicinal chemists are increasingly turning to molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, efficacy, and a modified resistance profile. Within this paradigm, the morpholine heterocycle has emerged as a "privileged structure" due to its advantageous physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[3][4][5] The morpholine ring can improve pharmacokinetic properties and often plays a direct role in target binding.[3][5]
This guide focuses on the strategic application of This compound , also known as N-propargylmorpholine, as a versatile building block for synthesizing novel antimicrobial agents. Its terminal alkyne functional group makes it an ideal partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the cornerstone of "click chemistry."[6][7] This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linker, covalently connecting the morpholine moiety to other biologically active scaffolds.[7][8][9] The resulting triazole ring is not merely a linker; it is a significant pharmacophore in its own right, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions, often contributing significantly to the overall antimicrobial activity of the hybrid molecule.[10][11][12]
These application notes provide a detailed exploration of the synthesis, rationale, and evaluation of novel antimicrobial compounds derived from this compound, offering both theoretical insights and practical, field-proven protocols.
Core Synthetic Strategy: The Power of Click Chemistry
The CuAAC reaction is the preferred method for conjugating this compound with azide-functionalized molecules. This reaction's widespread adoption in drug discovery is due to its remarkable features.[6][13]
-
Causality Behind the Choice:
-
High Yields & Purity: The reaction proceeds with high efficiency, often leading to quantitative yields with minimal byproducts, which simplifies purification.[6][7]
-
Mild Reaction Conditions: CuAAC is typically performed in benign solvents, including water, across a wide pH range, and at or near room temperature, preserving the integrity of complex functional groups on the reacting partners.[6]
-
High Regioselectivity: The copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole isomer, in contrast to thermal cycloadditions which yield a mixture of 1,4- and 1,5-isomers.[7][13] This stereochemical control is critical for consistent structure-activity relationship (SAR) studies.
-
Bioorthogonality: The azide and alkyne groups are essentially absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biochemical processes.[6][13]
-
The overall workflow involves a two-component system: the constant building block, this compound, and a variable azide-containing partner, which can be designed to target specific microbial structures or pathways.
Caption: General workflow for antimicrobial synthesis using CuAAC.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Each step includes justifications and checkpoints for validation.
Protocol 1: Synthesis of an Azide-Functionalized Chalcone Precursor
Chalcones are a class of compounds well-known for their broad spectrum of biological activities, including antimicrobial effects. This protocol describes the synthesis of an azide-functionalized chalcone, which will serve as the coupling partner for this compound.
Rationale: We first synthesize an azide precursor from a readily available hydroxy-substituted aromatic aldehyde. This creates the necessary functional handle for the subsequent click reaction.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromo-2-chloroethane
-
Sodium azide (NaN₃)
-
Potassium carbonate (K₂CO₃)
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Step-by-Step Methodology:
-
Synthesis of 4-(2-Chloroethoxy)benzaldehyde:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, less polar spot indicates reaction progression.
-
Upon completion, cool the mixture, pour it into ice-cold water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.
-
-
Synthesis of 4-(2-Azidoethoxy)benzaldehyde:
-
Dissolve the product from Step 1 (1.0 eq) in a 3:1 mixture of DMF/water.
-
Add sodium azide (NaN₃) (1.5 eq).
-
Heat the reaction to 90°C and stir for 8 hours. Monitor by TLC.
-
Self-Validation: A successful reaction can be confirmed by FT-IR spectroscopy, where a characteristic sharp peak for the azide group (N₃) will appear around 2100 cm⁻¹.
-
Work-up is similar to Step 1. The resulting azide is a key intermediate.
-
-
Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(2-azidoethoxy)phenyl)prop-2-en-1-one (Azide-Chalcone):
-
Dissolve 4-(2-azidoethoxy)benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH (40%) dropwise while stirring in an ice bath.
-
Allow the reaction to stir at room temperature for 6-8 hours. A precipitate will form.
-
Self-Validation: The formation of a colored precipitate is a strong indicator of chalcone formation. The product's structure can be confirmed by ¹H NMR, observing the characteristic doublet peaks for the vinylic protons (H-α and H-β) with a coupling constant (J) of ~15-16 Hz, confirming the E-configuration.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with cold ethanol. Dry the product under vacuum.
-
Protocol 2: CuAAC "Click" Reaction for the Final Hybrid Compound
This protocol details the core conjugation step, linking the morpholine alkyne with the chalcone azide.
Materials:
-
Azide-Chalcone (from Protocol 1)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the Azide-Chalcone (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Stir the solution until all solids are dissolved.
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color.
-
Causality: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the active catalytic Cu(I) species in situ. This is a common and highly effective method for generating the catalyst under mild conditions.[7][13]
-
-
Reaction and Monitoring:
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the azide and alkyne starting materials and the formation of a single, more polar product spot.
-
Self-Validation: The disappearance of the azide peak (~2100 cm⁻¹) in the FT-IR spectrum of the crude product is a definitive indicator of a successful cycloaddition. Final confirmation is achieved via ¹H NMR, which will show a new singlet peak for the triazole proton (typically between 7.5-8.5 ppm), and high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized hybrid.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final 1,2,3-triazole linked chalcone-morpholine hybrid.
-
Caption: Step-by-step workflow for the CuAAC reaction protocol.
Data Presentation: Antimicrobial Activity
The synthesized compounds are typically evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify efficacy.
The following table summarizes representative data for a series of synthesized triazole-morpholine hybrids, demonstrating the structure-activity relationship (SAR).
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Representative Triazole-Morpholine Hybrids
| Compound ID | R-Group on Azide Partner | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
| TMH-1 | Phenyl | 32 | 64 | 128 | >256 | 64 |
| TMH-2 | 4-Chlorophenyl | 16 | 16 | 64 | 128 | 32 |
| TMH-3 | 4-Nitrophenyl | 8 | 16 | 32 | 64 | 16 |
| TMH-4 | 4-Methoxyphenyl | 64 | 128 | 256 | >256 | 128 |
| TMH-5 | Naphthyl | 4 | 8 | 16 | 32 | 8 |
| Ampicillin | (Reference Antibiotic) | 4 | 2 | 8 | >256 | N/A |
| Fluconazole | (Reference Antifungal) | N/A | N/A | N/A | N/A | 4 |
Note: Data is illustrative, synthesized from typical results found in the literature.[8][10][14]
Interpretation of SAR:
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring of the azide partner (TMH-2, TMH-3) generally lead to enhanced antimicrobial activity compared to unsubstituted (TMH-1) or electron-donating groups (TMH-4).
-
Increased lipophilicity and surface area through bulky aromatic systems like a naphthyl group (TMH-5) can significantly improve potency, potentially by enhancing membrane penetration.
-
Gram-negative bacteria are often less susceptible, which may be attributed to their outer membrane acting as an additional barrier.
Conclusion and Future Outlook
This compound is a highly effective and versatile building block in the synthesis of novel antimicrobial agents. Its use in conjunction with the robust and efficient CuAAC click reaction provides a powerful platform for generating large libraries of hybrid molecules for antimicrobial screening. The morpholine and 1,2,3-triazole moieties consistently prove to be valuable pharmacophores that contribute to the biological activity of the final compounds. Future research should focus on expanding the diversity of the azide partners to explore new structure-activity relationships, elucidating the specific molecular targets and mechanisms of action of the most potent compounds, and optimizing their pharmacokinetic profiles for potential in vivo applications.
References
- 1. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial properties of decylthio triazole-morpholine compound [wisdomlib.org]
- 11. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]
Application Note: A Guide to Post-Synthesis Peptide Modification using 4-(Prop-2-yn-1-yl)morpholine in Solid-Phase Peptide Synthesis
Abstract
The conjugation of peptides with functional moieties is a cornerstone of modern drug discovery and chemical biology, enhancing therapeutic properties and enabling advanced research applications. This guide details the application of 4-(Prop-2-yn-1-yl)morpholine as a versatile reagent for the post-synthetic modification of peptides. Leveraging the efficiency and specificity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," this molecule allows for the seamless incorporation of a morpholine scaffold onto azide-functionalized peptides synthesized via standard Solid-Phase Peptide Synthesis (SPPS).[1][2] We provide detailed, field-tested protocols for on-resin and solution-phase conjugation, characterization, and discuss the significance of the morpholine moiety in medicinal chemistry.
Introduction: The Need for Advanced Peptide Modification
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides, making them accessible for a vast array of therapeutic and research applications.[3][4][5] However, native peptide sequences often require modification to improve stability, bioavailability, or to introduce functional probes.[1] "Click chemistry," particularly the CuAAC reaction, has emerged as a premier method for such modifications due to its high yield, bioorthogonality, and mild reaction conditions.[6][7]
This application note focuses on this compound, a bifunctional reagent that serves as an ideal tool for peptide conjugation. Its terminal alkyne group is a ready participant in the CuAAC reaction, while the morpholine ring is a "privileged structure" in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability in drug candidates.[8][9][10] By first incorporating an azide-bearing amino acid into a peptide sequence during SPPS, researchers can subsequently "click" on the this compound to generate novel peptide conjugates with enhanced drug-like properties.[11]
Reagent Profile: this compound
Understanding the properties and handling requirements of the key reagent is critical for successful and safe experimentation.
Physicochemical Properties
| Property | Value |
| Synonyms | 4-Propargylmorpholine |
| CAS Number | 5799-76-8 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | ~186 °C |
| Storage | Store at room temperature, sealed in a dry environment. |
Safety and Handling
This compound should be handled with standard laboratory precautions in a well-ventilated chemical fume hood.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Measures:
-
Avoid breathing vapors or mist (P261).
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention (P305+P351+P338).
-
Store in a well-ventilated place. Keep container tightly closed.
-
Principle of Application: The Click Chemistry Workflow
The core of this methodology is a two-stage process that combines the precision of Fmoc-SPPS with the efficiency of CuAAC.
-
SPPS Incorporation: An amino acid containing an azide side chain (e.g., L-Azidohomoalanine or (2S,4S)-4-Azidoproline) is incorporated at a specific position in the peptide sequence using standard automated or manual Fmoc-SPPS protocols.[12]
-
Post-Synthetic Conjugation: After synthesis of the azide-peptide, the resin-bound or cleaved peptide is reacted with this compound in the presence of a Copper(I) catalyst. This forms a stable, covalent 1,2,3-triazole linkage, permanently conjugating the morpholine moiety to the peptide.[6][13]
The overall workflow is depicted below.
Figure 1: General workflow for synthesizing a morpholine-conjugated peptide.
Experimental Protocols
Protocol 1: On-Resin CuAAC Conjugation
This is often the preferred method as it simplifies purification by allowing excess reagents to be washed away before peptide cleavage.
Rationale: Performing the reaction on the solid support minimizes side reactions with peptide side chains that might be sensitive to copper in solution and streamlines the purification process.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable Fmoc-compatible resin (e.g., Rink Amide) incorporating an azide-containing amino acid. After the final coupling step, wash the resin thoroughly with DMF (3x) and DCM (3x) but do not cleave the N-terminal Fmoc group.
-
Resin Swelling: Swell the peptide-resin (1 equiv, e.g., 0.1 mmol) in anhydrous DMF for 30 minutes.
-
Prepare Reagent Premix: In a separate vial, prepare the click chemistry cocktail. For a 0.1 mmol scale synthesis, combine:
-
This compound (5-10 equiv, 62.5 - 125 mg)
-
Copper(I) Iodide (CuI) (0.5-1 equiv, 9.5 - 19 mg)
-
N,N-Diisopropylethylamine (DIPEA) (10-20 equiv, 174 - 348 µL)
-
Anhydrous DMF (to dissolve, ~2 mL) Note: Alternatively, a Cu(II) salt like CuSO₄ (0.5 equiv) with a reducing agent like Sodium Ascorbate (2.5 equiv) can be used.[14][15] Using a ligand like TBTA or THPTA can improve reaction efficiency and protect the peptide.[16]
-
-
Reaction: Add the reagent premix to the swollen resin. Seal the vessel and agitate gently at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing via LC-MS.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively to remove copper and excess reagents. A typical wash sequence is: DMF (5x), DCM (5x), 0.5% DIPEA in DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to chelate residual copper), followed by a final wash with DMF (5x) and DCM (5x).
-
Cleavage and Purification: Dry the resin and proceed with standard peptide cleavage using a TFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude peptide via reverse-phase HPLC (RP-HPLC) and confirm identity by mass spectrometry.[17]
Protocol 2: Solution-Phase CuAAC Conjugation
This method is useful if the on-resin reaction is inefficient or if the peptide is already cleaved and purified.
Rationale: Solution-phase conjugation offers more flexibility in solvent choice and can sometimes achieve higher efficiency, but requires a final purification step to remove the catalyst and excess reagents.
-
Peptide Preparation: Synthesize, cleave, and purify the azide-containing peptide using standard procedures. Lyophilize the pure peptide to obtain a fluffy white powder.
-
Dissolution: Dissolve the purified azide-peptide (1 equiv, e.g., 10 mg) in a suitable solvent system like a DMF/water or DMSO/water mixture.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.5-3 equiv) in the reaction solvent.
-
Prepare a fresh stock solution of Sodium Ascorbate (5 equiv) in water.
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) (1 equiv) in water.
-
(Optional but recommended) Prepare a stock solution of a copper-stabilizing ligand such as THPTA (1.2 equiv) in water.[16]
-
-
Reaction: To the stirred peptide solution, add the reagents in the following order: this compound, CuSO₄ solution, (optional ligand), and finally the Sodium Ascorbate solution to initiate the reaction.[18]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly using RP-HPLC to separate the final conjugated peptide from reagents and any unreacted starting material. Confirm the final product's identity and purity by mass spectrometry.[19][20][21]
Data and Expected Outcomes
Successful conjugation is confirmed by a specific mass shift in the product's mass spectrum.
Figure 2: Reaction scheme for morpholine conjugation.
Characterization Table
The primary method of verification is mass spectrometry, which will show the addition of the mass of this compound to the starting peptide.
| Compound | Starting Peptide (Azide) | This compound | Expected Product (Conjugate) |
| Formula | C₂₃H₂₈N₆ O₅ | C₇H₁₁NO | C₃₀H₃₉N₇ O₆ |
| Monoisotopic Mass | 484.2121 Da | 125.0841 Da | 609.2962 Da |
| Mass Shift | - | - | +125.0841 Da |
Masses calculated for the example peptide Ac-Tyr-Aha(N₃)-Gly-Phe-NH₂.
Conclusion and Future Applications
The use of this compound in conjunction with SPPS and click chemistry provides a robust, efficient, and powerful platform for generating novel peptide conjugates.[6][22] This methodology allows for the site-specific incorporation of the medicinally relevant morpholine scaffold, opening avenues for the development of peptides with improved pharmacokinetic profiles.[23][24] The protocols described herein are versatile and can be adapted for a wide range of peptide sequences, making this a valuable tool for researchers in peptide chemistry, drug discovery, and materials science.
References
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csbio.com [csbio.com]
- 4. jpt.com [jpt.com]
- 5. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 6. bachem.com [bachem.com]
- 7. qyaobio.com [qyaobio.com]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. pepdoopeptides.com [pepdoopeptides.com]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. msvision.com [msvision.com]
- 22. connectsci.au [connectsci.au]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. Morpholine derivatives: Significance and symbolism [wisdomlib.org]
Harnessing the Power of the Morpholine Scaffold: Application Notes and Protocols for Bioconjugation Utilizing 4-(Prop-2-yn-1-yl)morpholine
Introduction: The Strategic Advantage of 4-(Prop-2-yn-1-yl)morpholine in Bioconjugation
In the landscape of modern drug development and biological research, the ability to selectively and efficiently conjugate molecules to proteins, peptides, and other biomolecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has provided a powerful toolkit for these transformations, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example.[1] This reaction's high efficiency, selectivity, and biocompatibility have made it an indispensable tool.[2] The choice of the alkyne-bearing reagent is a critical determinant of the success and utility of the resulting bioconjugate.
This guide focuses on a particularly advantageous reagent, This compound , and its application in bioconjugation. The morpholine heterocycle is a "privileged structure" in medicinal chemistry, frequently incorporated into approved and experimental drugs to bestow favorable physicochemical, biological, and metabolic properties.[3] Its inclusion in a bioconjugation reagent offers a strategic advantage, enhancing the drug-like properties of the final conjugate.
The morpholine moiety is known to improve aqueous solubility, a critical factor for in vivo applications, and can contribute to improved pharmacokinetic profiles.[4][5] Furthermore, the morpholine ring is a versatile and synthetically accessible building block.[3] This guide will provide detailed application notes on the rationale for selecting this compound and comprehensive, step-by-step protocols for its use in both Copper(I)-catalyzed (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) bioconjugation reactions.
Application Notes: Why Choose this compound?
The decision to employ this compound in a bioconjugation strategy is rooted in the unique and beneficial properties conferred by the morpholine scaffold.
-
Enhanced Aqueous Solubility: The morpholine ring, with its ether linkage and tertiary amine, significantly enhances the hydrophilicity of the molecule.[6] This is particularly advantageous when conjugating hydrophobic drugs or labels to biomolecules, as it can improve the overall solubility and reduce aggregation of the final conjugate.
-
Improved Pharmacokinetics: The morpholine moiety is a common feature in many clinically successful drugs due to its ability to improve metabolic stability and pharmacokinetic profiles.[3][7] By incorporating this scaffold into the linker, researchers can potentially extend the half-life and improve the in vivo performance of their bioconjugates.
-
Reduced Non-Specific Binding: The hydrophilic nature of the morpholine group can help to minimize non-specific hydrophobic interactions between the bioconjugate and other biological molecules, leading to cleaner results in cellular and in vivo experiments.
-
Versatility in "Click Chemistry": The terminal alkyne of this compound is a versatile handle for both CuAAC and SPAAC reactions, providing flexibility in experimental design.[2][8]
The selection of this compound is therefore a strategic choice to not only facilitate a robust conjugation reaction but also to imbue the resulting bioconjugate with desirable drug-like properties.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the conjugation of an azide-modified biomolecule (e.g., protein, peptide, or nucleic acid) with this compound.
Rationale: The CuAAC reaction offers rapid kinetics and high yields.[9] The use of a copper-coordinating ligand like THPTA is crucial to stabilize the Cu(I) oxidation state and protect the biomolecule from oxidative damage.[10]
Workflow Diagram:
Caption: General experimental workflow for CuAAC bioconjugation.
Materials:
-
Azide-modified biomolecule
-
This compound (CAS 5799-76-8)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
Sodium Ascorbate
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solutions:
| Reagent | Stock Concentration | Solvent |
| This compound | 100 mM | Anhydrous DMSO |
| Copper(II) sulfate (CuSO₄) | 20 mM | Deionized Water |
| THPTA | 50 mM | Deionized Water |
| Sodium Ascorbate | 100 mM | Deionized Water (prepare fresh) |
Protocol Steps:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. The final concentration of the limiting reagent (typically the biomolecule) will depend on the specific experiment. A 2 to 10-fold molar excess of this compound is recommended.
-
Prepare the Catalyst Premix: In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final reaction volume of 500 µL and a target concentration of 100 µM CuSO₄ and 500 µM THPTA, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let the premix stand for 2-3 minutes at room temperature.
-
Add Catalyst to Reaction: Add the copper-ligand premix to the biomolecule/alkyne mixture and mix gently.
-
Initiate the Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Mix gently but thoroughly.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may require empirical determination.
-
Purification: Upon completion, purify the bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[10]
Reaction Mechanism:
Caption: Catalytic cycle of the CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol is intended for the conjugation of an azide-modified biomolecule with a strained cyclooctyne that has been functionalized with this compound. Note that this requires prior synthesis of the strained alkyne-morpholine conjugate.
Rationale: SPAAC is a copper-free click chemistry reaction, making it ideal for applications in living systems or with biomolecules that are sensitive to copper.[8] The reaction is driven by the release of ring strain in the cyclooctyne.[11]
Workflow Diagram:
Caption: General experimental workflow for SPAAC bioconjugation.
Materials:
-
Azide-modified biomolecule
-
Strained alkyne-4-(prop-2-yn-1-yl)morpholine conjugate (e.g., DBCO-morpholine)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solutions:
| Reagent | Stock Concentration | Solvent |
| Strained Alkyne-Morpholine | 10-50 mM | Anhydrous DMSO |
Protocol Steps:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and the strained alkyne-morpholine conjugate in the reaction buffer. A 1.5 to 5-fold molar excess of the strained alkyne is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the specific strained alkyne and the reactants' concentrations.
-
Monitoring the Reaction: The progress of the reaction can be monitored using appropriate analytical techniques such as HPLC, LC-MS, or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove the unreacted strained alkyne.[12]
Reaction Mechanism:
Caption: Mechanism of the SPAAC reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation (CuAAC) | Inactive Copper Catalyst | Use degassed buffers; prepare sodium ascorbate solution fresh; ensure a sufficient concentration of a stabilizing ligand like THPTA.[10] |
| Incompatible Buffer Components | Avoid buffers containing high concentrations of chelators (e.g., EDTA) or reducing agents (e.g., DTT, TCEP) that can interfere with the copper catalyst. | |
| Low or No Conjugation (SPAAC) | Steric Hindrance | Increase the reaction time and/or temperature. Consider using a strained alkyne with a longer spacer arm. |
| Hydrolysis of Strained Alkyne | Ensure the strained alkyne is stored under anhydrous conditions. | |
| Precipitation of Reagents | Poor Solubility of Alkyne or Azide | Increase the percentage of a co-solvent like DMSO (up to 10-20% v/v is often tolerated by biomolecules).[13] |
| Biomolecule Degradation (CuAAC) | Oxidative Damage from Copper | Increase the concentration of the copper-stabilizing ligand (up to a 10:1 ligand-to-copper ratio). Include a radical scavenger like aminoguanidine.[14] |
Conclusion
This compound is a valuable reagent for bioconjugation, offering the dual benefits of a versatile terminal alkyne for "click chemistry" and the advantageous physicochemical properties of the morpholine scaffold. The protocols provided herein offer a robust starting point for researchers seeking to develop novel bioconjugates with improved drug-like properties. As with any bioconjugation reaction, empirical optimization of reaction conditions is often necessary to achieve the desired outcome for specific applications.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. Protocols [baseclick.eu]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
analytical methods for monitoring the progress of 4-(Prop-2-yn-1-yl)morpholine reactions (TLC, LC-MS)
Abstract
This comprehensive guide provides detailed protocols and expert insights for monitoring chemical reactions involving 4-(prop-2-yn-1-yl)morpholine, a versatile building block in pharmaceutical and materials science research.[1] We present robust analytical methodologies centered on Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative and highly specific analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient reaction monitoring workflows.
Introduction: The Significance of this compound and Reaction Monitoring
This compound is a key intermediate in organic synthesis, valued for its dual functionality: a nucleophilic morpholine ring and a reactive terminal alkyne.[1] This structure makes it a prime participant in a variety of important transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] Given its role in the synthesis of complex molecules for pharmaceuticals and agrochemicals, the ability to accurately monitor the progress of its reactions is paramount.[1]
Effective reaction monitoring ensures optimal reaction times, maximizes product yield, minimizes the formation of impurities, and provides critical data for reaction optimization and scale-up. This guide will detail two complementary analytical techniques, TLC and LC-MS, to provide a complete toolkit for the modern chemist.
Thin-Layer Chromatography (TLC): A Rapid and Indispensable Tool
TLC is a form of liquid-solid adsorption chromatography that is invaluable for its speed, simplicity, and low cost.[4] It allows for the qualitative assessment of a reaction's progress by separating the starting material from the product(s) based on their differential affinity for the stationary phase.[4][5]
The Principle of TLC in Monitoring Reactions
In a typical setup for a reaction involving this compound, the starting material is a relatively polar amine. As the reaction proceeds, for instance, in a click reaction where a triazole ring is formed, the product is often significantly more polar. This difference in polarity is the basis for separation on a polar stationary phase like silica gel. The less polar compounds will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf), while more polar compounds will interact more strongly with the silica and have a lower Rf.
A successful reaction is typically visualized on a TLC plate by the gradual disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.[6][7]
Step-by-Step Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F254 TLC plates[8]
-
TLC developing chamber
-
Capillary tubes for spotting[8]
-
Mobile phase (eluent)
-
UV lamp (254 nm)[7]
-
Staining solution (e.g., potassium permanganate or ninhydrin for amines)
Protocol:
-
Preparation of the TLC Plate: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[9] Mark three lanes on the starting line: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" (C) where both will be applied.[10]
-
Solvent System Selection: The choice of the mobile phase is critical. For a starting material like this compound, which is a tertiary amine, a good starting point for a solvent system is a mixture of a non-polar and a polar solvent. A common and effective combination is ethyl acetate and hexanes.[8] The goal is to find a ratio where the starting material has an Rf of approximately 0.3-0.4, allowing ample space for the product to appear at a different Rf.[10]
-
Spotting the Plate:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, apply a small spot of this solution to the "SM" and "C" lanes on the starting line.
-
Carefully take a small aliquot of the reaction mixture with another capillary tube and spot it onto the "R" and "C" lanes.[6] The co-spot is crucial for confirming if the spot in the reaction mixture is indeed the starting material, especially if the Rf values are close.[10]
-
-
Developing the Plate: Place the spotted TLC plate in the developing chamber containing the chosen mobile phase, ensuring the solvent level is below the starting line.[9] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[9] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[9] Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm; compounds containing aromatic rings or conjugated systems will appear as dark spots.[7] If the product is not UV-active, staining may be necessary. For instance, a potassium permanganate stain can visualize compounds with functional groups that can be oxidized, like the alkyne in the starting material.
Data Interpretation and Troubleshooting
| Observation | Interpretation | Action |
| Strong starting material spot, faint or no product spot. | Reaction has just begun or is proceeding slowly. | Continue the reaction and monitor at a later time point. |
| Faint starting material spot, strong product spot. | Reaction is nearing completion. | Consider stopping the reaction to avoid byproduct formation. |
| No starting material spot, strong product spot. | Reaction is complete. | Proceed with workup and purification. |
| Multiple new spots in the reaction lane. | Formation of byproducts or intermediates. | Consider optimizing reaction conditions (temperature, catalyst, etc.). |
| Spots are streaky. | Sample is too concentrated, or the compound is acidic/basic. | Dilute the sample. For amines, adding a small amount of triethylamine to the mobile phase can improve spot shape. |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Definitive Analysis
While TLC is excellent for rapid checks, LC-MS provides unambiguous and quantitative data. This technique separates the components of a mixture via high-performance liquid chromatography (HPLC) and then detects them with a mass spectrometer, providing both the retention time (from the LC) and the mass-to-charge ratio (m/z) of each component.[11]
Why LC-MS is a Powerful Tool
The primary challenge in analyzing this compound and its derivatives is their polar nature, which can lead to poor retention on traditional reversed-phase (RP) HPLC columns.[12] However, with the right methodology, LC-MS is exceptionally well-suited for this task because:
-
Specificity: The mass spectrometer provides the molecular weight of the eluting compounds, confirming the identity of the starting material and the expected product.
-
Sensitivity: LC-MS can detect compounds at very low concentrations, making it ideal for identifying minor byproducts.
-
Quantitative Data: By integrating the peak areas in the chromatogram, the relative amounts of reactant and product can be determined, allowing for the calculation of reaction conversion.
Step-by-Step Protocol for LC-MS Analysis
Instrumentation and Materials:
-
HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[13]
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Sample vials and filters (0.22 µm).[13]
Protocol:
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile/water, 50:50). The high dilution is necessary to avoid saturating the detector. Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[13]
-
LC Method:
-
Column: A HILIC column is recommended for retaining the polar this compound and its likely polar products.[13][14]
-
Mobile Phase Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) to retain the polar analytes and gradually increase the aqueous component (e.g., to 50% B over 5 minutes) to elute them.[13]
-
Flow Rate: A flow rate of 0.4 mL/min is appropriate for a 2.1 mm ID column.[13]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) for reproducible retention times.
-
-
MS Method:
-
Ionization Mode: Use positive electrospray ionization (ESI+) as the morpholine nitrogen is readily protonated.
-
Mass Range: Set the mass spectrometer to scan a range that includes the m/z of the protonated starting material ([M+H]+ for C7H11NO is 126.09) and the expected protonated product.
-
Data Acquisition: Acquire data in full scan mode to see all ions present. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
-
Expected Data and Interpretation
A successful reaction will show a decrease in the peak area corresponding to the starting material's retention time and m/z, and a concurrent increase in the peak area for the product's retention time and m/z.
Example Data Summary:
| Compound | Formula | Expected [M+H]+ (m/z) | Typical HILIC Retention Time (min) |
| This compound | C7H11NO | 126.09 | ~3.5 |
| Example Product (e.g., a triazole) | Varies | Varies | Typically earlier than starting material due to increased polarity |
Workflow Visualization
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both TLC and LC-MS monitoring.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Click Chemistry-Mediated Nanosensors for Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. coconote.app [coconote.app]
- 10. How To [chem.rochester.edu]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. benchchem.com [benchchem.com]
- 14. clinicalpub.com [clinicalpub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for 4-(Prop-2-yn-1-yl)morpholine
Welcome to the technical support resource for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals working with substrates like 4-(prop-2-yn-1-yl)morpholine. Here, we move beyond basic protocols to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments.
Core Principles of CuAAC Reaction Optimization
The CuAAC reaction is the gold standard of "click chemistry," prized for its efficiency, regioselectivity, and broad functional group tolerance.[1][2] Unlike the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and yields mixtures of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][3]
Success with this compound, or any substrate, hinges on understanding the interplay of five key components: the alkyne, the azide, the copper(I) catalyst, a reducing agent, and a stabilizing ligand.
-
The Catalytic Heart (Cu(I)): The reaction is driven by the copper(I) ion. While Cu(I) salts can be used directly, it is far more common and convenient to generate Cu(I) in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3][4]
-
The Reducing Agent (Sodium Ascorbate): Sodium L-ascorbate is the most prevalent reducing agent.[5] Its primary role is to reduce the Cu(II) precursor to the catalytically active Cu(I) state.[6] Critically, a slight excess of ascorbate also maintains a reducing environment, preventing the Cu(I) catalyst from being deactivated by oxidation from dissolved oxygen—a common cause of reaction failure.[3][7]
-
The Stabilizing Ligand: Ligands are essential for robust and efficient reactions. They stabilize the Cu(I) oxidation state, accelerate the reaction rate significantly, and protect sensitive substrates (especially biomolecules) from oxidative damage by mitigating the generation of reactive oxygen species (ROS).[8][9][10]
The Catalytic Cycle: A Dinuclear Pathway
Initial theories proposed a mononuclear copper catalyst, but substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][11][12] This understanding is crucial for troubleshooting, as it highlights the need for sufficient active catalyst concentration to form these more complex, highly active intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Na-Ascorbate [baseclick.eu]
- 6. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
common byproducts in 4-(Prop-2-yn-1-yl)morpholine click reactions and their prevention
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 4-(Prop-2-yn-1-yl)morpholine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I might see in my click reaction with this compound?
A1: The most prevalent byproducts in CuAAC reactions are typically the result of oxidative homocoupling of your alkyne, known as Glaser coupling, which leads to a dimer of this compound.[1][2] Another common issue, particularly in bioconjugation, is the formation of reactive oxygen species (ROS) which can damage sensitive substrates like proteins.[1][3][4]
Q2: My reaction is giving a low yield. What is the first thing I should check?
A2: The most common culprit for low yields is the deactivation of the copper(I) catalyst through oxidation to copper(II) by dissolved oxygen.[2][5] Ensure your solvents and buffers are thoroughly degassed and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q3: I'm working with a protein and I'm seeing aggregation or precipitation. What could be the cause?
A3: Protein aggregation can be caused by oxidative cross-linking mediated by ROS generated in the reaction.[4] Additionally, byproducts from the oxidation of sodium ascorbate, a common reducing agent, can react with amino acid residues like lysine and arginine, leading to protein modification and aggregation.[1][3]
Q4: Is there a "best" copper source to use?
A4: While copper(I) salts like CuBr or CuI can be used directly, they are often sensitive to air. A more robust and common method is to generate the active Cu(I) catalyst in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6][7] This approach helps to maintain a reducing environment throughout the reaction.[7]
Q5: How can I remove the copper catalyst and other small molecules after the reaction?
A5: For biomolecules, purification methods like dialysis, size exclusion chromatography (SEC), or spin filtration are effective for removing the copper catalyst and unreacted reagents.[4] For small molecule products, purification can be achieved through methods such as column chromatography, extraction, or precipitation.[2][8]
Troubleshooting Guide: Byproducts and Prevention Strategies
This section provides a more detailed look into common problems encountered during click reactions with this compound and offers step-by-step guidance to prevent them.
Problem 1: Formation of Alkyne Homodimer (Glaser Coupling)
The dimerization of this compound is a significant side reaction that consumes your starting material and complicates purification.
Causality: This byproduct arises from the oxidative coupling of the terminal alkyne, a reaction favored when the active Cu(I) catalyst is oxidized to Cu(II) by oxygen.[1][2][9]
Prevention Protocol:
-
Deoxygenation is Critical: Thoroughly degas all solvents and reaction buffers. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several cycles of freeze-pump-thaw.
-
Maintain a Reducing Environment:
-
Utilize a Copper-Stabilizing Ligand:
-
Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II).[3][5]
-
These ligands also accelerate the desired click reaction, which can outcompete the side reaction.[9][10]
-
Problem 2: Degradation of Biological Substrates (Proteins, Peptides)
When performing bioconjugations, the integrity of the biological molecule is paramount.
Causality: The combination of a copper catalyst, a reducing agent, and oxygen can generate reactive oxygen species (ROS), such as hydrogen peroxide, which can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) and protein cleavage.[1][3] Furthermore, byproducts of ascorbate oxidation can form covalent adducts with proteins.[1][3]
Prevention Protocol:
-
Employ a Sacrificial Ligand: Using an excess of a ligand like THPTA (typically 5 equivalents relative to copper) is highly recommended. The ligand not only stabilizes Cu(I) but also acts as a sacrificial reductant, intercepting ROS as they are formed.[3][9][10]
-
Add a Scavenger for Ascorbate Byproducts: If protein modification is a concern, consider adding aminoguanidine to the reaction mixture. Aminoguanidine acts as a scavenger for reactive carbonyl byproducts of ascorbate oxidation, preventing them from reacting with protein side chains.[3][9][11]
-
Anaerobic Conditions: For highly sensitive biological molecules, performing the entire reaction and initial purification steps under strict oxygen-free conditions can significantly reduce oxidative damage.[12]
-
Minimize Reaction Time: By optimizing the reaction for speed (e.g., using an accelerating ligand), you can reduce the exposure time of the biomolecule to potentially harmful reaction components.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting common issues in this compound click reactions.
Caption: Troubleshooting workflow for CuAAC reactions.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for CuAAC
| Component | Recommended Concentration/Ratio | Rationale & Key Considerations |
| This compound | 1.0 equivalent | Starting alkyne. Purity should be confirmed before use.[5] |
| Azide Component | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion.[5] |
| Copper(II) Sulfate (CuSO₄) | 1-5 mol% (for small molecules) 50-250 µM (for bioconjugation) | The catalyst precursor. Higher concentrations are often needed for dilute bioconjugation reactions.[5][10] |
| Sodium Ascorbate | 5-10 mol% (for small molecules) 5-10 fold excess over Cu (for bioconjugation) | Reducing agent. Must be prepared fresh. Sufficient excess prevents catalyst oxidation.[2][3][5] |
| Copper-Stabilizing Ligand (e.g., THPTA) | 1:1 to 5:1 ligand-to-copper ratio | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules. A 5:1 ratio is recommended for sensitive substrates.[3][5][10] |
| Solvent | t-BuOH/H₂O, DMF, DMSO, PBS | Choice depends on the solubility of reactants. Avoid Tris buffer as it can inhibit the catalyst.[3][6] |
Protocol: General Procedure for a Small Molecule Click Reaction
This protocol provides a starting point for the CuAAC reaction with this compound.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the azide partner (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).[2]
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
In separate vials, prepare fresh aqueous solutions of sodium ascorbate (e.g., 1 M) and copper(II) sulfate pentahydrate (e.g., 100 mM).[4]
-
-
Reaction Initiation:
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
-
Visualizing the CuAAC Catalytic Cycle
The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the synthesis of triazoles from 4-propargylmorpholine
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 1,4-disubstituted 1,2,3-triazoles using 4-propargylmorpholine via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction conditions for high-yield synthesis.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to resolve them.
Issue 1: Consistently Low or No Triazole Product Yield
Question: My CuAAC reaction with 4-propargylmorpholine is resulting in very low yields or failing completely. What are the primary causes and how can I fix this?
Answer: Low yields in CuAAC reactions are frequently traced back to the deactivation of the copper(I) catalyst, issues with the reagents, or suboptimal reaction conditions. The presence of the morpholine moiety in 4-propargylmorpholine can also introduce specific challenges.
Underlying Causes & Solutions:
-
Copper(I) Catalyst Oxidation: The active catalyst in the CuAAC reaction is Cu(I). It is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1][2]
-
Inhibition by the Morpholine Moiety: The nitrogen atom in the morpholine ring of your alkyne can act as a ligand and coordinate with the copper catalyst. This can sometimes inhibit the reaction by competing with the azide or other stabilizing ligands for coordination sites on the copper ion.[4]
-
Solution: Increase the concentration of a stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which is highly water-soluble and effective in protecting the copper catalyst. A higher ligand-to-copper ratio (e.g., 5:1) can help ensure the desired catalytic activity.[1]
-
-
Insufficient Reducing Agent: When using a Cu(II) salt (e.g., CuSO₄) as a precursor, a reducing agent like sodium ascorbate is required to generate the active Cu(I) species in situ. An insufficient amount of the reducing agent will lead to incomplete Cu(I) formation and promote catalyst oxidation.[5]
-
Solution: Use a freshly prepared solution of sodium ascorbate. A 5- to 10-fold molar excess of sodium ascorbate relative to the copper catalyst is often recommended.[6]
-
Experimental Protocol 1: Optimizing the Catalytic System for 4-Propargylmorpholine
This protocol is designed to systematically troubleshoot catalyst-related issues.
| Parameter | Recommendation | Rationale |
| Copper Source | CuSO₄·5H₂O (or Cu(I) salt like CuI) | CuSO₄ is readily available and soluble in water. Cu(I) salts eliminate the need for a reducing agent but are more prone to oxidation.[5] |
| Ligand | THPTA | Highly water-soluble and effectively stabilizes the Cu(I) catalyst.[1] |
| Ligand:Copper Ratio | Start with 5:1 | A higher ratio can prevent inhibition by the morpholine moiety of the alkyne.[1] |
| Reducing Agent | Sodium Ascorbate | Efficiently reduces Cu(II) to Cu(I).[5] |
| Ascorbate:Copper Ratio | 10:1 | Ensures a sufficient reducing environment to counteract oxidation. |
Issue 2: Presence of a Significant Alkyne Dimer Byproduct
Question: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to the homocoupling of 4-propargylmorpholine. What is this side reaction and how can I suppress it?
Answer: The observed byproduct is likely the result of Glaser coupling, an oxidative homocoupling of terminal alkynes. This is a common side reaction in CuAAC and is promoted by the presence of oxygen and Cu(II) ions.[2]
Minimizing Alkyne Homocoupling:
-
Strict Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Ensure all solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][5]
-
Sufficient Reducing Agent: A continuous presence of an adequate amount of sodium ascorbate is crucial to keep the copper in the active Cu(I) state and minimize the Cu(II) that promotes Glaser coupling.[2]
-
Order of Reagent Addition: The order in which you add your reagents can significantly impact the outcome. It is generally recommended to pre-mix the copper salt and the stabilizing ligand before adding them to the solution of the alkyne and azide. The reducing agent should be added last to initiate the reaction.[1]
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A workflow for troubleshooting low yields in CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the CuAAC reaction with 4-propargylmorpholine?
A1: The choice of solvent is critical for ensuring that all reactants are soluble. For many CuAAC reactions, a mixture of water and a co-solvent like t-butanol or DMSO is effective.[7] Given that 4-propargylmorpholine has good water solubility, aqueous systems are often a good starting point. If your azide partner has poor water solubility, a water/t-butanol (1:1) or water/DMSO mixture can be used.
Q2: Can I use a Cu(I) source directly to avoid using a reducing agent?
A2: Yes, using a Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) is a valid strategy to circumvent the need for a reducing agent like sodium ascorbate.[5] This can be particularly useful if you are concerned about the azide being reduced by the ascorbate. However, Cu(I) salts are less stable and more susceptible to oxidation than Cu(II) salts, so stringent anaerobic conditions are even more critical.[1]
Q3: How does the steric hindrance of the azide partner affect the reaction with 4-propargylmorpholine?
A3: While the CuAAC reaction is generally tolerant of a wide range of functional groups, significant steric hindrance on the azide can slow down the reaction rate.[8] 4-propargylmorpholine itself is not particularly bulky. If you are using a sterically demanding azide, you may need to increase the reaction time, gently heat the reaction (e.g., to 40°C), or increase the catalyst loading.
Q4: How do I effectively purify my triazole product and remove the copper catalyst?
A4: Copper contamination is a common issue. Several methods can be employed for purification:
-
Silica Gel Chromatography: This is a standard method for purifying organic compounds.
-
Aqueous Wash with a Chelating Agent: Washing the reaction mixture with an aqueous solution of a copper chelator like EDTA (ethylenediaminetetraacetic acid) can effectively remove copper ions.[4]
-
Precipitation: In some cases, the triazole product can be precipitated from the reaction mixture, leaving the copper catalyst in solution.
Experimental Protocol 2: General Procedure for Triazole Synthesis with 4-Propargylmorpholine
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of 4-propargylmorpholine in your chosen solvent (e.g., water/t-butanol 1:1).
-
Prepare a 1 M stock solution of your azide partner in the same solvent.
-
Prepare a fresh 100 mM solution of sodium ascorbate in deoxygenated water.
-
Prepare a 50 mM solution of CuSO₄·5H₂O in deoxygenated water.
-
Prepare a 250 mM solution of THPTA in deoxygenated water.
-
-
Reaction Setup (for a 1 mmol scale reaction):
-
To a reaction vessel, add 1.0 mL (1.0 mmol) of the 4-propargylmorpholine solution and 1.05 mL (1.05 mmol, 1.05 eq) of the azide solution.
-
Add additional solvent to bring the total volume to ~8 mL.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
In a separate vial, mix 200 µL of the CuSO₄ solution (0.01 mmol, 1 mol%) and 200 µL of the THPTA solution (0.05 mmol, 5 mol%).
-
Add the copper/ligand mixture to the reaction vessel.
-
Initiate the reaction by adding 1.0 mL of the sodium ascorbate solution (0.1 mmol, 10 mol%).
-
Stir the reaction at room temperature under an inert atmosphere.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Once complete, quench the reaction by adding 5 mL of a 0.1 M aqueous EDTA solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
-
Diagram 2: Catalytic Cycle of the CuAAC Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Stability of 4-(Prop-2-yn-1-yl)morpholine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(prop-2-yn-1-yl)morpholine and its derivatives. The unique combination of the versatile morpholine scaffold and the reactive propargyl group makes these compounds valuable synthetic building blocks, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, this same reactivity presents distinct challenges for post-synthesis stability.
This guide provides in-depth, field-proven insights into managing the stability of these compounds. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to directly address issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Section 1: General Stability & Degradation
Q1: What are the primary chemical degradation pathways for this compound derivatives?
A1: The two most common points of instability in this molecular scaffold are the terminal alkyne (propargyl group) and the morpholine nitrogen.
-
Oxidative Cleavage of the Alkyne: The carbon-carbon triple bond is susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents, atmospheric oxygen over time, or residual metal catalysts.[3] For terminal alkynes, this process can break the triple bond to form a carboxylic acid and, in many cases, carbon dioxide from the terminal carbon.[4][5] This is a significant concern for long-term storage and can lead to a complete loss of the parent compound.
-
N-Oxidation of the Morpholine Ring: The tertiary amine nitrogen in the morpholine ring can be oxidized to form an N-oxide.[6] This is a common metabolic pathway but can also occur chemically under oxidative stress conditions, for example, in the presence of peroxides or other oxidizing agents.[6]
Q2: My purified compound is developing a yellow or brown tint over time. What is the likely cause?
A2: A color change is a strong indicator of chemical degradation, most commonly due to oxidation. The formation of conjugated systems or minor impurities resulting from the breakdown of the parent molecule can impart color. This phenomenon is similar to the oxidation of other susceptible compounds, like hydroquinone, which turns brown upon exposure to air.[7] You should immediately re-analyze the sample for purity and consider transferring it to more stringent storage conditions (see Q4).
Q3: How does pH impact the stability of these derivatives?
A3: Both acidic and basic conditions can pose stability risks.
-
Acidic Conditions: The morpholine nitrogen is basic and will be protonated in acidic media to form a morpholinium salt.[8][9] While this can increase aqueous solubility, highly acidic conditions (pH < 2) may promote hydrolysis of other functional groups on the molecule or, in some cases, hydration of the alkyne triple bond.[10]
-
Basic Conditions: While the morpholine ring itself is generally stable in base, strong bases can deprotonate the terminal alkyne, forming an acetylide.[11][12] This makes the compound highly nucleophilic and susceptible to reaction with electrophiles. Furthermore, basic conditions can catalyze the degradation of other sensitive functional groups within the derivative. Studies on related oxazolidinone structures containing a morpholine ring have shown degradation via ring cleavage under strong basic hydrolysis.[6]
Section 2: Storage & Handling
Q4: What are the optimal long-term storage conditions for this compound derivatives?
A4: To maximize shelf-life, you must mitigate the risks of oxidation, hydrolysis, and light exposure. The following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.
-
Temperature: Store in a cool, controlled environment. For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers suggest room temperature for shorter periods, but this should be assessed on a case-by-case basis.[13][14]
-
Container: Use amber glass vials or other light-blocking containers with tight-fitting, well-sealed caps to prevent exposure to light and moisture.
-
State: If possible, storing the compound as a dry, crystalline solid is preferable to storage in solution. Solvents can participate in degradation pathways. If solution storage is necessary, use a dry, aprotic solvent and blanket the headspace with inert gas.
Q5: I've received a sample as an oil. Is this normal and how should I handle it?
A5: Yes, this compound itself is a liquid or oil at room temperature.[14] Many derivatives may also be oils or low-melting-point solids. The key challenge with oils is their increased surface area for potential oxidation compared to crystalline solids. It is critical to handle them under an inert atmosphere and ensure they are stored in a tightly sealed container. If you are concerned about purity, it is advisable to re-purify a small amount via column chromatography before use.
Section 3: Analytical & Monitoring
Q6: How can I set up a simple experiment to monitor the stability of my compound?
A6: A time-point stability study using a stability-indicating analytical method is the standard approach. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice.[15][16]
-
Develop an HPLC Method: Establish an HPLC method that can resolve your parent compound from potential impurities and degradation products.
-
Establish a Baseline: Immediately after synthesis and purification, run an initial HPLC analysis to determine the initial purity (Time = 0).
-
Store Under Test Conditions: Store aliquots of your compound under various conditions (e.g., recommended storage, room temperature open to air, elevated temperature).
-
Analyze at Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), analyze the samples by HPLC.
-
Assess Purity: Compare the peak area of the parent compound and look for the appearance of new peaks (degradants) or an increase in existing impurity peaks. A decrease in the main peak area indicates degradation.
Q7: What does a "forced degradation" or "stress testing" study tell me?
A7: Forced degradation studies are accelerated stability tests designed to deliberately degrade the compound.[6] They are essential for:
-
Identifying Potential Degradants: By exposing the compound to harsh conditions (strong acid, strong base, peroxide, heat, light), you can generate the most likely degradation products.[6]
-
Developing Stability-Indicating Methods: The results help you prove that your analytical method (e.g., HPLC) can separate the parent drug from its degradation products.
-
Understanding Degradation Pathways: The identity of the degradants provides insight into the compound's inherent stability weaknesses.[6]
Troubleshooting Guides & Protocols
Guide 1: Investigating Post-Synthesis Instability
If you observe rapid degradation, discoloration, or the appearance of significant impurities after purification, follow this workflow to diagnose the issue.
References
- 1. chemimpex.com [chemimpex.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. mdpi.com [mdpi.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. polybluechem.com [polybluechem.com]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkyne - Wikipedia [en.wikipedia.org]
- 13. This compound, CasNo.5799-76-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 14. This compound | 5799-76-8 [sigmaaldrich.com]
- 15. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 16. researchgate.net [researchgate.net]
catalyst selection and optimization for 4-(Prop-2-yn-1-yl)morpholine cycloadditions
Welcome to the technical support center for catalyst selection and optimization in cycloaddition reactions involving 4-(Prop-2-yn-1-yl)morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing novel triazole-containing scaffolds.
Introduction: The Role of "Click" Cycloadditions in Modern Drug Discovery
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular assembly in drug discovery.[1][2][3] This reaction's power lies in its ability to rapidly and reliably join small molecular units together to create complex molecules with high yields and stereospecificity.[1] The resulting 1,2,3-triazole core is not merely a linker; it's a bio-isostere for the amide bond, offering improved stability and unique hydrogen bonding capabilities, making it a privileged scaffold in medicinal chemistry.[4]
This compound is a valuable terminal alkyne for these reactions, incorporating the morpholine moiety, a common constituent in approved drugs known for improving pharmacokinetic properties such as solubility and metabolic stability. This guide will help you navigate the nuances of using this substrate, from choosing the right catalyst to troubleshooting common experimental hurdles.
Catalyst Selection: A Critical Decision Point
The primary consideration for catalyst selection is the desired triazole regioisomer. The two most robust and widely used catalytic systems, copper and ruthenium, provide complementary and highly selective access to either 1,4- or 1,5-disubstituted triazoles.
Caption: Decision tree for catalyst selection based on desired product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles .[4][5] It is renowned for its reliability, mild reaction conditions, and tolerance to a wide range of functional groups.[5] The catalytically active species is Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[5][6]
Causality: Why is a Ligand Essential? For substrates like this compound, the presence of a nitrogen atom can lead to catalyst inhibition through coordination with the copper center.[7] A chelating ligand is crucial for two reasons:
-
Stabilization: It stabilizes the active Cu(I) oxidation state, preventing disproportionation or oxidation to the inactive Cu(II) state.[7][8]
-
Acceleration & Protection: It accelerates the reaction rate and protects the catalyst from being sequestered by other coordinating functional groups within the reactants, such as the morpholine nitrogen.[8][9]
| Catalyst System Component | Purpose | Common Examples |
| Copper Source | Provides the catalytic metal center. | CuSO₄, CuI, CuBr |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium Ascorbate |
| Ligand | Stabilizes Cu(I), accelerates reaction, prevents inhibition. | Aqueous: THPTA, BTTAAOrganic: TBTA |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
To access the alternative 1,5-disubstituted 1,2,3-triazoles , a ruthenium catalyst is the method of choice.[10][11] This reaction complements the CuAAC perfectly, offering excellent regioselectivity for the 1,5-isomer.[12] Common catalysts include pentamethylcyclopentadienyl (Cp) ruthenium chloride complexes like [CpRuCl(PPh₃)₂] or [Cp*RuCl(COD)].[10][11][13]
The RuAAC mechanism is distinct from CuAAC, proceeding through a ruthenacycle intermediate.[11][13] A key advantage of RuAAC is its ability to react with internal alkynes, providing access to fully substituted triazoles, a transformation not readily achieved with CuAAC.[6][10]
Troubleshooting Guide (Q&A)
Here we address specific issues you may encounter during your experiments with this compound.
Question 1: My CuAAC reaction is sluggish or shows no product formation. What are the likely causes?
This is a common issue with several potential root causes.
-
Potential Cause A: Catalyst Oxidation. The active Cu(I) catalyst is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) form.[7]
-
Solution:
-
Degas Solvents: Thoroughly degas all solvents (water, t-butanol, etc.) by sparging with an inert gas like argon or nitrogen for 15-20 minutes prior to use.[7]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.[7]
-
Use Fresh Reducing Agent: Prepare a stock solution of sodium ascorbate fresh for each experiment, as it can degrade over time.[7][14]
-
-
-
Potential Cause B: Catalyst Inhibition. The nitrogen atom of the morpholine ring can coordinate to the copper catalyst, effectively poisoning it.
-
Solution:
-
Increase Ligand-to-Copper Ratio: Ensure you are using an appropriate copper-stabilizing ligand (like THPTA for aqueous media). A ligand-to-copper ratio of 5:1 is often effective at protecting the catalyst and accelerating the reaction.[9][15]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem intuitive, it can sometimes lead to more side reactions. First, ensure the ligand ratio is optimal before increasing the copper concentration from a typical 1-5 mol%.[7][16]
-
-
-
Potential Cause C: Impure Reagents. Impurities in your this compound, azide partner, or solvents can interfere with the catalysis.
-
Solution:
-
Verify Reagent Purity: Confirm the purity of your starting materials via NMR or other appropriate analytical techniques.
-
Use High-Purity Solvents: Employ anhydrous or HPLC-grade solvents to minimize potential contaminants.
-
-
Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
Question 2: I am observing significant amounts of a side product corresponding to the dimerization of my alkyne. How can I prevent this?
-
Potential Cause: Oxidative Homocoupling (Glaser Coupling). In the presence of oxygen, the Cu(I) catalyst can promote the oxidative dimerization of your terminal alkyne, this compound, to form a diyne byproduct.[14]
-
Solution: This side reaction is also caused by the presence of oxygen. The solutions are the same as for catalyst oxidation:
-
Question 3: My RuAAC reaction is not working. What should I check?
-
Potential Cause A: Catalyst Inactivity. Ruthenium catalysts can be sensitive to air and moisture, though generally less so than Cu(I) salts without ligands.
-
Solution: While RuAAC can be more robust, it is still best practice to handle the catalyst under an inert atmosphere and use dry solvents to ensure reproducibility.
-
-
Potential Cause B: Unsuitable Substrate. While RuAAC has a broad scope, extremely bulky azides may react slower. Tertiary azides, in particular, are known to be significantly less reactive in RuAAC systems compared to primary and secondary azides.[11][13]
-
Solution: If using a tertiary azide, you may need to increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or LC-MS to track progress.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for a CuAAC reaction with this compound? A: A mixture of water and a co-solvent like t-butanol or DMSO is often ideal. Water has been shown to accelerate the reaction rate.[5] The organic co-solvent is necessary to ensure the solubility of all reactants, especially if the azide partner is hydrophobic. A 1:1 to 4:1 ratio of t-BuOH:water is a good starting point.[7]
Q: Can I use a pre-formed Cu(I) source like CuI or CuBr instead of the CuSO₄/ascorbate system? A: Yes, you can. Using a Cu(I) salt directly eliminates the need for a reducing agent. However, Cu(I) salts are less stable and require more stringent anaerobic handling to prevent oxidation before and during the reaction.[7] For convenience and reproducibility, the in situ generation from CuSO₄ is often preferred.[7]
Q: At what temperature should I run my cycloaddition reaction? A: Most CuAAC and RuAAC reactions proceed efficiently at room temperature.[5][8] If you observe a slow reaction, gentle heating to 40-50 °C can increase the rate. However, elevated temperatures can also promote side reactions, so it should be used judiciously after other parameters have been optimized.[16]
Q: How do I monitor the progress of my reaction? A: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to monitor the disappearance of starting materials and the appearance of the product, confirming the correct mass in the process.[7]
Experimental Protocols
Protocol 1: Standard CuAAC of this compound
This protocol describes a general procedure for the copper-catalyzed cycloaddition with an exemplary azide partner.
Caption: General experimental workflow for a CuAAC reaction.
Materials:
-
This compound (1.0 equiv)
-
Organic Azide (1.0-1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (0.25 equiv, 25 mol%)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.25 equiv, 25 mol%)
-
tert-Butanol and Deionized Water (degassed)
Procedure:
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in a 3:1 mixture of t-butanol and water.
-
Inert Atmosphere: Seal the vial and purge with argon for 5 minutes. Maintain a positive pressure of argon for the duration of the setup.
-
Catalyst Premix: In a separate small vial, prepare the catalyst solution. Add the THPTA stock solution (5 equiv relative to copper) to the CuSO₄ stock solution (1 equiv). The solution should turn a light blue.[17]
-
Catalyst Addition: Add the premixed catalyst solution to the reaction vial containing the alkyne and azide.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The solution may change color (e.g., to pale yellow or colorless) as Cu(II) is reduced to Cu(I).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every hour. A typical reaction is complete within 1-4 hours.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Standard RuAAC of this compound
This protocol provides a general method for synthesizing the 1,5-regioisomer.
Materials:
-
This compound (1.0 equiv)
-
Organic Azide (1.1 equiv)
-
[Cp*RuCl(COD)] (0.02 equiv, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Setup: To an oven-dried flask under a positive pressure of argon, add the ruthenium catalyst [Cp*RuCl(COD)] (0.02 equiv).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the this compound (1.0 equiv) and the organic azide (1.1 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than CuAAC and may require stirring for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the crude product by flash column chromatography to isolate the 1,5-disubstituted 1,2,3-triazole.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent and temperature on the efficiency of 4-(Prop-2-yn-1-yl)morpholine reactions
Welcome to the technical support center for 4-(Prop-2-yn-1-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reactions involving this versatile building block. As a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials, understanding the nuances of its reactivity is paramount to achieving high efficiency and reproducibility.[1] This document provides field-proven insights into the critical roles of solvent and temperature, helping you navigate common experimental challenges and maximize your synthetic outcomes.
Introduction: The Critical Influence of Solvent and Temperature
This compound, a propargylamine, is a valuable synthon frequently employed in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), and in bioorthogonal "click" chemistry.[1][2] The success of these transformations is profoundly influenced by the reaction environment, primarily the choice of solvent and the operating temperature. These parameters dictate not only the reaction rate but also the selectivity and the formation of potential side products. A thorough understanding of their interplay is essential for rational reaction design and optimization.[3]
Solvent Effects: The solvent's role extends beyond simply dissolving reactants. Its polarity, proticity, and coordinating ability can stabilize or destabilize transition states, influence catalyst activity, and even alter the reaction mechanism.[4] For instance, polar solvents can enhance the rate of reactions involving polar intermediates, a common scenario in A³ couplings.[4] Conversely, in some cases, solvent-free (neat) conditions have been shown to provide excellent results, offering a greener and often more efficient alternative.[5]
Temperature Effects: Temperature is a critical lever for controlling reaction kinetics. Higher temperatures generally increase reaction rates but can also promote undesired side reactions, such as decomposition or polymerization.[3][6] Finding the optimal temperature is a balancing act between achieving a reasonable reaction time and minimizing the formation of impurities. Design of Experiments (DoE) can be a powerful tool for systematically optimizing temperature and other reaction parameters.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions based on established chemical principles.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Possible Causes & Solutions:
-
Suboptimal Temperature: The reaction may be too slow at the current temperature.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction type.
-
Solution: If using a non-polar solvent for a reaction that generates polar intermediates, consider switching to a more polar solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4] Conversely, for some metal-catalyzed reactions, coordinating solvents can inhibit catalyst activity. In such cases, less coordinating solvents like toluene or even solvent-free conditions might be beneficial.[5][7]
-
-
Catalyst Inactivation: If using a catalyst, it may be inactive or poisoned.
-
Solution: Ensure your catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For heterogeneous catalysts, ensure proper activation and handling.[8]
-
-
Insufficient Reaction Time: The reaction may simply need more time to proceed to completion.
-
Solution: Extend the reaction time and monitor periodically to determine the point of maximum conversion.
-
Q2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?
Possible Causes & Solutions:
-
Temperature is too high: Elevated temperatures can provide the activation energy for undesired reaction pathways.[6]
-
Solution: Lower the reaction temperature. This may require a longer reaction time, but the improved selectivity will likely lead to a higher isolated yield of the pure product.
-
-
Solvent-Induced Side Reactions: The solvent may be participating in the reaction or promoting a specific side reaction.
-
Solution: Experiment with a range of solvents with different properties (polar aprotic, polar protic, non-polar). For example, in "click" reactions, the solvent can influence the stereochemistry of the product.[4]
-
-
Incorrect Reagent Stoichiometry or Addition Rate: An excess of one reactant or rapid addition can lead to side reactions.
-
Solution: Optimize the stoichiometry of your reactants. Slow, dropwise addition of a reactive intermediate can often minimize the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Q3: What is the best general-purpose solvent for A³ coupling reactions with this compound?
There is no single "best" solvent as the optimal choice depends on the specific aldehyde and catalyst used. However, polar aprotic solvents like DMF, DMSO, and acetonitrile are often good starting points due to their ability to dissolve a wide range of reactants and stabilize polar intermediates.[4][9] In many documented cases, solvent-free conditions have proven to be highly effective, offering benefits in terms of reaction rate and environmental impact.[5]
Q4: How does temperature affect the stability of this compound?
While this compound is a relatively stable compound, prolonged exposure to very high temperatures, especially in the presence of certain catalysts or impurities, can lead to decomposition or polymerization of the alkyne moiety. It is good practice to conduct a thermal stability test of your reaction mixture if you suspect degradation is an issue.
Q5: Can I use water as a solvent for reactions with this compound?
Yes, water can be an excellent solvent for certain reactions, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[4][10] Water can accelerate these reactions and offers significant environmental advantages. However, the solubility of all reactants in water must be considered.
Data Summary: Solvent and Temperature Effects
The following tables summarize the general effects of solvent and temperature on reactions involving propargylamines like this compound.
Table 1: Influence of Solvent Properties on Reaction Efficiency
| Solvent Property | General Effect on A³ Coupling & Click Reactions | Examples of Solvents |
| Polarity | High polarity often increases the reaction rate, especially for reactions with polar transition states.[4] | Water, DMF, DMSO, Acetonitrile |
| Proticity | Protic solvents can participate in hydrogen bonding, potentially stabilizing intermediates or reactants. In some cases, they can also deactivate catalysts. | Water, Methanol, Ethanol |
| Coordinating Ability | Strongly coordinating solvents can sometimes inhibit metal catalysts by occupying coordination sites. | DMF, DMSO |
| Solvent-Free (Neat) | Often leads to faster reactions and higher yields due to high reactant concentration. Environmentally friendly.[5] | N/A |
Table 2: General Effect of Temperature on Reaction Outcomes
| Temperature Range | Expected Outcome | Potential Issues |
| Low (e.g., Room Temp - 50 °C) | High selectivity, minimal side products. | Slow reaction rates, potentially incomplete conversion. |
| Moderate (e.g., 50 °C - 100 °C) | Good balance of reaction rate and selectivity for many reactions.[7] | Some side reactions may begin to appear. |
| High (e.g., > 100 °C) | Fast reaction rates. | Increased risk of side reactions, decomposition of reactants or products, and reduced selectivity.[5] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for A³ Coupling Reaction Optimization
-
Reactant Setup: In a clean, dry reaction vessel, combine the aldehyde (1.0 eq), this compound (1.1 eq), and the chosen catalyst (e.g., 1-5 mol% of a copper or gold salt).
-
Solvent Addition: Add the selected solvent (or no solvent for neat conditions).
-
Temperature Control: Place the reaction vessel in a pre-heated oil bath or heating mantle at the desired temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the solvent and reactants but typically involves dilution with an organic solvent, washing with water or brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Reaction Mechanism: A³ Coupling
The A³ coupling reaction generally proceeds through the formation of an iminium ion intermediate from the reaction of the aldehyde and the amine (this compound in this case, though it is the alkyne component here, the principle applies to its use as an amine in other contexts, or the general mechanism for propargylamine synthesis). The metal catalyst activates the terminal C-H bond of the alkyne, which then undergoes nucleophilic addition to the iminium ion.
Caption: Generalized mechanism of the A³ coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homodimerization of 4-(Prop-2-yn-1-yl)morpholine in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of homodimerization of 4-(Prop-2-yn-1-yl)morpholine, a common terminal alkyne, during critical C-C bond-forming reactions. As Senior Application Scientists, our goal is to provide you with the causal logic behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is homodimerization of this compound and why is it a problem in my coupling reaction?
A1: Homodimerization, often referred to as Glaser coupling or Hay coupling, is a common and undesired side reaction where two molecules of a terminal alkyne—in this case, this compound—react with each other.[1][2] This oxidative coupling process forms a symmetrical 1,3-diyne.
This side reaction is problematic for several key reasons:
-
Reduced Yield: It consumes your starting alkyne, directly lowering the potential yield of your desired cross-coupled product.[3][4]
-
Complicated Purification: The homodimer byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Compromised Functionality: In polymer and materials science, the presence of homodimers can significantly compromise the final material's functionality.[3][4]
Q2: What is the primary chemical cause of this homodimerization?
A2: The primary driver of homodimerization is the presence of a copper(I) catalyst in an oxygen-rich environment.[5][6] The mechanism, known as the Glaser-Hay coupling, involves the oxidation of the catalytically active Cu(I) species to Cu(II) by oxygen.[2][5] This Cu(II) species then participates in the oxidative coupling of two copper-acetylide intermediates. Therefore, any reaction protocol that uses a copper co-catalyst, such as the standard Sonogashira coupling, is susceptible to this side reaction if oxygen is not rigorously excluded.[6]
Q3: What are the main strategies to prevent the homodimerization of this compound?
A3: There are three principal strategies that can be employed, either individually or in combination, to suppress homodimerization:
-
Rigorous Optimization of Reaction Conditions: This involves meticulous control over the reaction atmosphere, temperature, and reagent addition to disfavor the oxidative homocoupling pathway.[1][7]
-
Judicious Choice of Catalyst System: The selection of the metal catalyst and its associated ligands is critical. Employing copper-free catalyst systems is a direct and highly effective method to prevent Glaser-type dimerization.[1][6]
-
Use of Protecting Groups: The acidic proton on the terminal alkyne can be temporarily replaced with a chemical "cap" or protecting group. This physically blocks the site of homodimerization. The group is then removed in a subsequent step after the desired cross-coupling is complete.[1][8][9][10]
Troubleshooting Guides: From First Principles to Advanced Solutions
Issue 1: I'm observing significant homodimer byproduct in my Sonogashira reaction. Where do I start troubleshooting?
-
Symptoms: Your reaction analysis (TLC, LC-MS, NMR) shows a low yield of the desired cross-coupled product and a significant amount of a symmetrical diyne byproduct.[1]
-
Core Problem: The most common cause is the presence of atmospheric oxygen, which facilitates the Glaser homocoupling pathway.[5]
Solutions: A Focus on Creating a Robust Inert Environment
Your first line of defense is to rigorously eliminate oxygen from your reaction system.
-
Evaluate and Perfect Your Inert Atmosphere Technique:
-
Causality: Oxygen is the oxidant required for the Cu(I) to Cu(II) conversion that initiates homocoupling.[5] Standard laboratory air is approximately 21% oxygen.
-
Protocol: The reaction must be performed under strictly anaerobic conditions.[5]
-
Use a Schlenk line or an inert atmosphere glovebox.
-
Before adding solvents, thoroughly purge the reaction flask containing your substrates and catalysts. This is achieved by evacuating the flask to a high vacuum and backfilling with a high-purity inert gas (Argon or Nitrogen). Repeat this "evacuate-and-backfill" cycle at least three to five times.
-
Maintain a positive pressure of inert gas throughout the reaction using a gas bubbler or a balloon.
-
-
-
Ensure Rigorous Solvent Degassing:
-
Causality: Solvents readily dissolve atmospheric gases. Standard solvent purification systems (e.g., Grubbs columns) do not remove dissolved oxygen.[5]
-
Protocol: All solvents, including amine bases like triethylamine or diisopropylamine, must be degassed.
-
Freeze-Pump-Thaw: For organic solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This is the most effective method.
-
Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for a minimum of 30-60 minutes. This is less effective than freeze-pump-thaw but is a viable alternative.
-
-
-
Verify Reagent Purity and Handling:
-
Causality: Reagents can be a hidden source of oxygen or pro-oxidant contaminants.
-
Protocol:
-
Copper(I) Iodide (CuI): Pure CuI should be an off-white or tan powder. If it appears green or blue, it is contaminated with oxidized Cu(II) and should be purified or replaced.[5]
-
Amine Bases: Amines can oxidize over time. Using freshly distilled amines is highly recommended.[5]
-
Palladium Catalyst: While less common for this issue, ensure your Pd(0) source, like Pd(PPh₃)₄, has not degraded to palladium black.[5]
-
-
-
Advanced Technique: Use a Reducing Atmosphere:
-
Causality: To further suppress oxidation, a small amount of a reducing agent can be incorporated into the inert atmosphere.
-
Protocol: Instead of pure nitrogen or argon, use a commercially available gas mixture of 5% hydrogen in nitrogen.[11] This helps maintain the palladium catalyst in its active Pd(0) state and scavenges trace oxygen, thereby diminishing the homocoupling side reaction.[11]
-
Troubleshooting Workflow: Eliminating Oxygen
Issue 2: My inert atmosphere technique is perfect, but homodimers persist. What are my next steps?
-
Symptoms: Despite rigorous anaerobic conditions, the homodimer byproduct is still forming at unacceptable levels.
-
Core Problem: The issue may lie with the intrinsic reactivity of the catalyst system itself.
Solutions: Catalyst and Ligand Optimization
-
Switch to a Copper-Free Sonogashira Protocol:
-
Causality: This is the most direct solution. By removing the copper co-catalyst, you eliminate the primary catalyst for the Glaser homocoupling reaction.[6]
-
Protocol: Copper-free Sonogashira reactions typically require a palladium catalyst, an amine base, and sometimes an additive. While reaction times may be longer or temperatures higher, this method provides a robust way to avoid homodimerization. Various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed for this purpose.[12]
-
-
Optimize the Ligand Environment:
-
Causality: The ligands coordinating to the metal centers play a crucial role in modulating their catalytic activity.
-
For Copper-Catalyzed Reactions: The choice of ligand can influence the propensity for Glaser coupling. Studies have shown that the order of ligand activity for catalyzing Glaser coupling is: linear bidentate > tridentate > tetradentate.[3][4][7] Using a more sterically hindering or strongly coordinating tetradentate ligand for the copper can suppress the formation of the reactive dimer intermediate.
-
For Palladium Catalysts: Using electron-rich, bulky phosphine ligands can accelerate the desired cross-coupling cycle relative to the undesired homocoupling pathway.[12]
-
-
Add a Reducing Agent During Workup:
-
Causality: Homocoupling can sometimes occur during the workup phase when the reaction mixture is first exposed to air.[3][4] The remaining active Cu(I) catalyst can quickly oxidize and cause dimerization.
-
Protocol: Before exposing the reaction to air, add an excess of a reducing agent like tin(II) 2-ethylhexanoate or (+)-sodium L-ascorbate.[3][7] This will quench the catalytic cycle and prevent post-reaction dimerization. Maintaining a low temperature during workup can also help.[3][4][7]
-
Catalytic Cycles: The Desired vs. The Undesired Pathway
Issue 3: My substrates are complex and sensitive, and I need a highly reliable method to prevent homodimerization. What should I do?
-
Symptoms: You are working with a precious or multi-functional molecule where maximizing yield and ensuring clean conversion is paramount.
-
Core Problem: You need a method that preemptively blocks the possibility of homodimerization, regardless of trace oxygen or catalyst activity.
Solution: The Protecting Group Strategy
This strategy involves chemically modifying the terminal alkyne before the coupling reaction.
-
The Concept of Protection:
-
Causality: The acidic proton of the terminal alkyne is essential for the homodimerization mechanism. By replacing this proton with a removable protecting group, you render the alkyne inert to Glaser coupling.[8][9][10][13] The most common protecting groups for this purpose are silyl groups, such as Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS).[1]
-
-
Workflow: Protect → Couple → Deprotect:
-
Step 1: Protection: React this compound with a silylating agent to cap the alkyne.
-
Step 2: Coupling: Perform the Sonogashira (or other) coupling reaction with your silyl-protected alkyne. It will now couple cleanly without dimerizing.
-
Step 3: Deprotection: After the coupling is successful, remove the silyl group to reveal the terminal alkyne in the final product.
-
Protect-Couple-Deprotect Workflow
Experimental Protocols
Protocol 1: TMS Protection of this compound [1]
-
Materials: this compound, n-Butyllithium (n-BuLi) in hexanes, Trimethylsilyl chloride (TMSCl), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir for 30 minutes at -78 °C. The solution may change color, indicating deprotonation.
-
Add TMSCl (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the TMS-protected alkyne.
-
Protocol 2: Deprotection of the TMS Group [14]
-
Materials: TMS-protected coupled product, Tetrabutylammonium fluoride (TBAF) in THF (1M solution) OR Potassium Carbonate (K₂CO₃) and Methanol.
-
Procedure (using TBAF):
-
Dissolve the TMS-protected compound (1.0 eq) in THF.
-
Add TBAF (1.1 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform a standard aqueous workup and purify by column chromatography.
-
-
Procedure (using K₂CO₃):
-
Dissolve the TMS-protected compound in methanol.
-
Add a catalytic amount of K₂CO₃.
-
Stir at room temperature and monitor by TLC. This method is milder but may be slower.
-
Perform a standard aqueous workup and purify.
-
Summary of Troubleshooting Strategies
| Problem | Primary Cause(s) | Recommended Solutions (In Order of Application) |
| Excessive Homodimerization | 1. Oxygen contamination2. Inherent reactivity of Cu(I) catalyst | 1. Improve Inert Atmosphere: Use Schlenk techniques; evacuate/backfill flask 3-5 times.[5]2. Degas Solvents: Use freeze-pump-thaw or sparge with Ar/N₂ for 30+ min.[5]3. Check Reagents: Use fresh, pure CuI and freshly distilled amine base.[5]4. Switch to Copper-Free Conditions: Eliminate the Glaser pathway catalyst entirely.[6]5. Use a Protecting Group: Employ a TMS or TIPS group for a robust, preemptive solution.[1][8][14] |
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Copper Catalyst Removal in 4-(Prop-2-yn-1-yl)morpholine Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of residual copper catalysts from reaction mixtures involving 4-(Prop-2-yn-1-yl)morpholine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Residual copper can compromise downstream applications, exhibit cellular toxicity, and interfere with the stability and efficacy of pharmaceutical compounds, making its removal a critical purification step.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing the copper catalyst after a click reaction?
A1: The most prevalent methods leverage chelation, adsorption, or physical separation.[2] Key techniques include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic phase containing your product is washed with an aqueous solution of a chelator like EDTA, ammonium chloride, or aqueous ammonia.[2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase for removal.[4]
-
Solid-Supported Scavenger Resins: These are functionalized solid supports (e.g., silica) with a high affinity for metals.[4] The resin is stirred with the reaction mixture and then simply filtered off, selectively removing the copper.[1] Resins with thiourea or iminodiacetic acid functionalities are common choices.[4]
-
Filtration through Adsorbent Plugs: The reaction mixture can be passed through a short plug of an adsorbent material such as silica gel, alumina, or Celite.[2][5] These materials can effectively adsorb the copper catalyst.
-
Dialysis: This method is particularly effective for macromolecular products like bioconjugates. The product is dialyzed against a buffer containing a chelating agent like EDTA to remove small molecule impurities, including the copper catalyst.[2]
Q2: My product solution remains blue or green even after initial purification attempts. What does this signify?
A2: A persistent blue or green color is a strong visual indicator of residual copper contamination.[2][4] This can happen for two primary reasons:
-
Incomplete Removal: The initial purification method was not sufficient to remove all the copper.
-
Product Chelation: Your product, this compound, and especially the resulting 1,2,3-triazole ring formed during the click reaction, contains nitrogen atoms that can act as ligands and chelate copper ions. This strong binding makes the copper more difficult to remove with standard methods.[4]
To resolve this, you may need to repeat the purification, use a stronger chelating agent, or combine methods, such as an EDTA wash followed by filtration through a scavenger resin.[2]
Q3: How do I select the best copper removal strategy for my specific this compound conjugate?
A3: The optimal method depends on several factors:
-
Product Solubility: For products soluble in organic solvents, aqueous washes with chelators are often effective.[4] If your product has some water solubility, scavenger resins or dialysis are better options to prevent product loss.[6]
-
Scale of Reaction: For small-scale lab syntheses, aqueous washes or filtration through a plug are convenient. For larger scales, scavenger resins can be more efficient.
-
Required Purity Level: For applications in drug development, achieving very low levels of residual copper is mandatory.[1] This often requires a combination of methods followed by sensitive analytical quantification to confirm removal.
-
Nature of the Product: Small molecules are amenable to most methods, while sensitive biomolecules may require milder conditions, such as dialysis or specific scavenger resins, to prevent degradation.[4]
Q4: Are there regulatory limits for residual copper in pharmaceutical products?
A4: Yes, regulatory agencies like the FDA and EMA have established strict guidelines for elemental impurities in drug products.[7][8] Copper is typically classified based on its toxicity and route of administration. The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) limits for various elements.[9] It is crucial for drug development professionals to perform a risk assessment and ensure that residual copper levels are well below these established safety limits.[10]
Q5: Is it possible to avoid copper catalysts altogether?
A5: Yes, copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful alternative.[11][12] SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thus eliminating the issue of copper toxicity and removal.[13][14] This makes it exceptionally well-suited for applications in living systems and bioconjugation.[15] However, CuAAC is often favored for its faster reaction kinetics and the lower cost of terminal alkynes compared to strained cyclooctynes.[11]
Troubleshooting Guide: Common Issues in Copper Removal
This guide provides solutions to common problems encountered when purifying this compound click chemistry products.
| Problem | Potential Cause | Recommended Solution(s) |
| Persistent blue/green color in the organic layer after aqueous extraction. | 1. Incomplete chelation and removal of copper salts.[16] 2. The product itself (containing morpholine and triazole moieties) strongly chelates copper.[4] | - Perform additional washes with the chelating agent solution (e.g., 0.1 M EDTA). Repeat until the aqueous layer is colorless.[2] - Use a saturated aqueous solution of ammonium chloride or a dilute ammonia solution; these form highly water-soluble copper complexes.[3] - Follow the aqueous wash with filtration through a plug of silica gel or a scavenger resin.[2] |
| Low product yield after purification. | 1. The product is partially water-soluble and is lost during aqueous washes.[2] 2. The product is strongly adsorbed onto the solid support (e.g., silica gel, scavenger resin).[16] 3. Product degradation due to harsh pH conditions (e.g., using concentrated ammonia).[6] | - Minimize the volume of aqueous washes or use brine (saturated NaCl) to "salt out" the organic product, reducing its aqueous solubility.[2] - If using a solid support, elute with a more polar solvent system to ensure complete recovery. - Opt for milder chelating agents like EDTA at a neutral pH or use scavenger resins designed for neutral conditions.[6] |
| Scavenger resin is ineffective. | 1. Insufficient amount of resin used. 2. Inadequate reaction time with the resin. 3. The chosen resin is not compatible with the reaction solvent.[6] | - Increase the equivalents of scavenger resin relative to the copper catalyst (typically 3-5 equivalents).[6] - Increase the stirring time (4-16 hours is common) to ensure complete scavenging.[6] - Consult the manufacturer's specifications for solvent compatibility and choose an appropriate resin. |
| Column chromatography fails to separate the product from copper. | The copper species and the product have similar polarities and affinities for the stationary phase.[2] | - Pre-treat before chromatography: Always perform a preliminary purification step like an aqueous EDTA wash or use a scavenger resin to remove the bulk of the copper before loading the sample onto the column.[2] - Consider using a different stationary phase, such as alumina instead of silica gel.[5] |
Visual Workflow: Selecting a Copper Removal Strategy
The following decision tree can guide you in selecting an appropriate method for your specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elemental Impurities According to Q3D Guideline - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. a3p.org [a3p.org]
- 10. biospectra.us [biospectra.us]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Copper free click chemistry reagent: CliCr® - Cristal Therapeutics [cristaltherapeutics.com]
- 14. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions Involving 4-(Prop-2-yn-1-yl)morpholine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Prop-2-yn-1-yl)morpholine. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to regioselectivity in common synthetic transformations of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights to help you navigate your experiments with confidence.
The this compound molecule presents a terminal alkyne, a key functional group for a variety of coupling reactions. However, achieving the desired regioselectivity can be a significant challenge. The morpholine nitrogen, a Lewis basic site, can play a crucial role in directing the outcome of these reactions through coordination with metal catalysts. This guide will explore how to leverage or mitigate these effects to achieve your desired product.
Azide-Alkyne Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of modern chemistry. The regioselectivity of this reaction is highly dependent on the catalyst employed.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of 1,4- and 1,5-regioisomers in my azide-alkyne cycloaddition with this compound. How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole?
A1: The formation of a mixture of regioisomers is a common issue in thermal, uncatalyzed azide-alkyne cycloadditions. To achieve high regioselectivity for the 1,4-isomer, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.[1] The copper catalyst coordinates to the terminal alkyne, activating it for a stepwise reaction that exclusively yields the 1,4-disubstituted triazole.[1]
Q2: How can I selectively synthesize the 1,5-disubstituted 1,2,3-triazole?
A2: For the selective synthesis of the 1,5-regioisomer, a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the recommended method.[1][2] Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, operate via a different mechanism than copper catalysts, leading to the selective formation of the 1,5-disubstituted product.[1][2][3] The morpholine group in your substrate, being a propargyl amine, is well-suited for RuAAC to afford a single regioisomeric product.[4]
Troubleshooting Guide: Azide-Alkyne Cycloadditions
| Issue | Possible Cause | Recommended Solution |
| Mixture of 1,4- and 1,5-isomers | Thermal reaction conditions without a catalyst. | Employ a catalyst. Use a Copper(I) source for the 1,4-isomer or a Ruthenium catalyst for the 1,5-isomer. |
| Low yield in CuAAC | Oxidation of Cu(I) to inactive Cu(II). | Add a reducing agent like sodium ascorbate to maintain the copper in the active +1 oxidation state. Ensure the reaction is performed under an inert atmosphere. |
| Reaction stalls in RuAAC | Catalyst inhibition. | Ensure high purity of reagents and solvents. The choice of ligand on the ruthenium center can also influence catalytic activity. |
Experimental Protocols
Protocol 1: Selective Synthesis of 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and your azide substrate (1.0-1.2 eq) in a suitable solvent mixture such as t-BuOH/H₂O (1:1).
-
Prepare a fresh aqueous solution of sodium ascorbate (0.1-0.5 eq).
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq).
-
-
Reaction Setup:
-
In a round-bottom flask, add the solution of the alkyne and azide.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add the copper(II) sulfate solution to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 2: Selective Synthesis of 1,5-Disubstituted 1,2,3-Triazole (RuAAC)
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and your azide substrate (1.1 eq) in a degassed solvent such as toluene.
-
Use a suitable ruthenium catalyst, for example, [Cp*RuCl(PPh₃)₂] (1-5 mol%).
-
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the alkyne, azide, and ruthenium catalyst in the solvent.
-
Seal the flask and heat the reaction mixture to 60-80 °C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualization of Regioselective Click Chemistry
Caption: Catalyst-controlled regioselectivity in azide-alkyne cycloadditions.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The regioselectivity in this context refers to which halide is substituted in a polyhalogenated aromatic or vinylic system.
Frequently Asked Questions (FAQs)
Q1: I am performing a Sonogashira coupling with a di- or polyhalogenated aryl compound and this compound. How can I control which halide reacts?
A1: The regioselectivity of the Sonogashira coupling on polyhalogenated substrates is primarily governed by the relative reactivity of the carbon-halogen bonds. The general order of reactivity is I > Br > Cl > F. Therefore, the coupling will preferentially occur at the most reactive halide position. For instance, in a molecule containing both an iodide and a bromide, the alkyne will couple at the iodide position.
Q2: Can I switch the regioselectivity to favor the less reactive halide?
A2: Achieving regioselectivity for the less reactive halide is challenging but can be influenced by the choice of catalyst and ligands.[5] Some palladium catalysts with specific phosphine ligands have shown altered selectivity. For example, using bulky, electron-rich phosphine ligands can sometimes favor coupling at a more sterically accessible, yet less electronically reactive, site.[6] Experimenting with different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and ligands (e.g., P(o-tolyl)₃, XPhos, SPhos) is recommended.[5][6]
Troubleshooting Guide: Sonogashira Coupling
| Issue | Possible Cause | Recommended Solution |
| Low or no yield | Catalyst deactivation; reaction temperature too low. | Ensure an inert atmosphere to prevent catalyst oxidation. For less reactive halides (e.g., aryl bromides), higher temperatures (80-100 °C) may be necessary.[7] Use high-purity, anhydrous solvents and reagents.[8] |
| Alkyne homocoupling (Glaser coupling) | Presence of oxygen; high concentration of copper co-catalyst. | Thoroughly degas all solvents and reagents.[8] Consider using copper-free Sonogashira conditions or a protecting group on the alkyne.[8] |
| Poor regioselectivity with dihaloarenes | Similar reactivity of the C-X bonds. | Exploit the inherent reactivity difference (I > Br > Cl). To alter selectivity, screen different palladium catalysts and phosphine ligands.[5] |
Experimental Protocol: Regioselective Sonogashira Coupling
-
Reagent Preparation:
-
To a Schlenk flask, add the aryl/vinyl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
-
Reaction Setup:
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Add this compound (1.1-1.5 eq) via syringe.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at the appropriate temperature (room temperature for iodides, 60-100 °C for bromides) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualization of Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Hydroamination of the Alkyne
Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, can lead to either Markovnikov or anti-Markovnikov products. The regioselectivity is highly dependent on the catalyst and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a hydroamination with this compound and am getting a mixture of regioisomers. How do I control the outcome?
A1: The regioselectivity of alkyne hydroamination is a known challenge. For terminal alkynes like yours, the outcome is often a mixture of the Markovnikov (addition of the nucleophile to the internal carbon) and anti-Markovnikov (addition to the terminal carbon) products. The morpholine nitrogen in your substrate can act as a directing group, influencing the regioselectivity.
-
For Markovnikov addition: Gold catalysts, particularly cationic NHC-gold(I) complexes, are known to favor the formation of the Markovnikov product, leading to ketimines upon tautomerization.[9][10]
-
For anti-Markovnikov addition: Titanium-based catalysts have shown promise in directing the anti-Markovnikov addition, although this can be substrate-dependent.[11] Base-mediated hydroamination using superbases like KOH in DMSO can also favor the anti-Markovnikov product.[12]
Q2: Can the morpholine group itself participate in an intramolecular reaction?
A2: While the primary focus is often on intermolecular hydroamination, intramolecular cyclization is a possibility, especially with catalysts that can activate the alkyne for nucleophilic attack by the morpholine nitrogen. Platinum-catalyzed reactions, for instance, are known to promote intramolecular N-H additions to alkynes.[13] The likelihood of this pathway would depend on the specific reaction conditions and the catalyst's ability to facilitate a 5-endo or 6-exo cyclization, which can be influenced by electronic and steric factors.[5][13]
Troubleshooting Guide: Hydroamination
| Issue | Possible Cause | Recommended Solution |
| Mixture of regioisomers | Non-selective catalyst or reaction conditions. | For Markovnikov selectivity, screen gold catalysts (e.g., NHC-Au(I) complexes). For anti-Markovnikov, explore titanium catalysts or base-mediated conditions.[9][10][11] |
| Low reactivity | Poor activation of the alkyne or amine. | For metal-catalyzed reactions, ensure the use of an appropriate co-catalyst if required (e.g., AgSbF₆ for gold catalysts).[9] For base-mediated reactions, ensure the base is strong enough to deprotonate the amine or activate the alkyne.[12] |
| Intramolecular cyclization side product | Catalyst promotes intramolecular pathways. | Modify the catalyst or ligands to disfavor cyclization. Platinum catalysts, for example, might be more prone to this. Consider catalysts known for intermolecular hydroamination like specific gold or titanium systems.[9][11][13] |
Experimental Protocol: Markovnikov-Selective Hydroamination (Gold-Catalyzed)
-
Reagent Preparation:
-
In a glovebox, charge a vial with an NHC-Gold(I) complex (e.g., [IPrAuCl], 1-5 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 1-5 mol%).
-
-
Reaction Setup:
-
Add a dry, degassed solvent (e.g., acetonitrile).
-
Add the amine nucleophile (1.0 eq) and this compound (1.2 eq).
-
Seal the vial and stir at the desired temperature (e.g., 60-80 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, filter through a short pad of silica gel to remove the catalyst, and concentrate the filtrate.
-
Purify the resulting imine/enamine by column chromatography.
-
Visualization of Hydroamination Regioselectivity
Caption: Controlling regioselectivity in the hydroamination of this compound.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 10. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Reactivity Landscape of Propargylamines in CuAAC: A Comparative Guide Centered on 4-(Prop-2-yn-1-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has become an indispensable tool for molecular assembly across the scientific disciplines. Its robustness, high efficiency, and bioorthogonality have cemented its role in drug discovery, chemical biology, and materials science.[1] Within the diverse toolkit of alkynes available for this transformation, propargylamines stand out for their synthetic accessibility and favorable reactivity profile.
This guide provides an in-depth comparison of the reactivity of 4-(Prop-2-yn-1-yl)morpholine with other commonly employed propargylamines in the CuAAC reaction. By synthesizing technical data with mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in the selection of propargylamine building blocks for their specific applications.
Understanding Propargylamine Reactivity in CuAAC: The Decisive Factors
The rate of the CuAAC reaction is not solely dependent on the azide reaction partner but is also significantly influenced by the structure of the alkyne. For propargylamines, the nature of the substituents on the nitrogen atom can modulate reactivity through a combination of electronic and steric effects.
Electronic Effects: The electron density on the nitrogen atom, influenced by the inductive and resonance effects of its substituents, can impact the acidity of the terminal alkyne proton. While there is no need to accelerate the formation of the copper-acetylide intermediate with a base, as it is a rapid process, the electronic environment of the propargylamine can still play a role.[2]
Steric Effects: The steric bulk of the substituents on the nitrogen atom can influence the approach of the copper catalyst and the azide to the alkyne. While the CuAAC reaction is generally tolerant of steric hindrance, highly congested propargylamines may exhibit reduced reaction rates.[3]
A Quantitative Comparison of Propargylamine Reactivity
A seminal study by Presolski, J. C., et al. provides a direct, quantitative comparison of the performance of various alkynes in the ligand-accelerated CuAAC process.[4] The data, obtained through a fluorogenic assay, measures the time required to reach 50% and 90% of the maximum fluorescence, offering a clear metric for comparing reaction rates. The results for this compound and other relevant propargylamines are summarized below.
| Alkyne Substrate | Structure | Time to 50% Completion (min) | Time to 90% Completion (min) |
| This compound |
| ~7 | ~20 |
| N,N-Dimethylpropargylamine | ~5 | ~15 | |
| N,N-Diethylpropargylamine | ~6 | ~18 | |
| Data is extrapolated from a study by Presolski, J. C., et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.[4] |
From this data, it is evident that N,N-dimethylpropargylamine exhibits the fastest reaction kinetics, followed closely by N,N-diethylpropargylamine. This compound, while still demonstrating robust reactivity, is slightly slower than its acyclic counterparts. This suggests that the steric bulk of the morpholino group may play a role in attenuating the reaction rate compared to the less hindered dimethylamino and diethylamino groups.
Mechanistic Insights: The Role of the Amine
The mechanism of the CuAAC reaction is a multi-step catalytic cycle.[5] The amine moiety in propargylamines can potentially influence this cycle in several ways. While primarily acting as a substituent that affects the electronic and steric properties of the alkyne, there is also the possibility of coordination to the copper(I) catalyst. This coordination could either stabilize the catalytically active species or, conversely, create a less reactive, more sterically hindered complex. The precise role of the propargylamine's nitrogen in the catalytic cycle is an area of ongoing investigation.
Caption: A simplified diagram of the CuAAC catalytic cycle.
Experimental Protocol: A Self-Validating System
The following protocol provides a robust starting point for the CuAAC reaction with propargylamines. It is designed to be a self-validating system, with suggested concentrations and conditions that have been demonstrated to be effective.
Materials:
-
Propargylamine (e.g., this compound)
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., water, t-BuOH/H₂O, DMSO)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of the propargylamine in a suitable solvent.
-
Prepare a 100 mM stock solution of the organic azide in a suitable solvent.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
If using, prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vial, add the propargylamine (1 equivalent).
-
Add the organic azide (1-1.2 equivalents).
-
Add the solvent to achieve the desired final concentration (typically 10-100 mM).
-
If using a ligand, add THPTA (0.1-1 equivalent relative to copper).
-
Add the CuSO₄·5H₂O solution (1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (5-10 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Caption: General experimental workflow for a CuAAC reaction.
Conclusion: Selecting the Right Propargylamine
The choice of propargylamine for a CuAAC reaction is a critical parameter that can influence the efficiency and outcome of the conjugation. While this compound is a reliable and effective substrate, N,N-dialkylpropargylamines with less steric bulk, such as N,N-dimethylpropargylamine, offer faster reaction kinetics. For applications where rapid conjugation is paramount, these less hindered alternatives may be preferable. However, for many applications, the slightly attenuated reactivity of this compound is more than sufficient, and its physical properties (e.g., solubility) may be advantageous. This guide provides the foundational data and mechanistic understanding to empower researchers to select the optimal propargylamine for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
A Comparative Guide to Validating the Anticancer Efficacy of 4-(Prop-2-yn-1-yl)morpholine-Derived Compounds in Cell-Based Assays
The relentless pursuit of novel, effective, and selective anticancer therapeutics has led researchers to explore diverse chemical scaffolds. Among these, the morpholine ring stands out as a "privileged" heterocyclic structure in medicinal chemistry.[1][2] Its incorporation into molecules is known to often enhance pharmacological activity and improve critical pharmacokinetic properties like solubility and metabolic stability.[1][3] This has fueled significant interest in synthesizing and evaluating morpholine derivatives as potential anticancer drugs that can target the complex signaling networks driving tumorigenesis.[1]
This guide focuses on a specific subclass: compounds derived from a 4-(Prop-2-yn-1-yl)morpholine core. The terminal alkyne group (prop-2-yn-1-yl) is a particularly valuable feature, serving as a versatile handle for "click chemistry" modifications and potentially engaging in covalent interactions with target proteins. Here, we provide an in-depth comparison of the anticancer activity of morpholine derivatives, grounded in experimental data from various cell-based assays. We will dissect the methodologies for validating these compounds, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and reproducible evaluation of their therapeutic potential.
The Mechanistic Landscape: How Morpholine Derivatives Combat Cancer
Morpholine-containing compounds exert their anticancer effects by modulating a variety of cellular signaling pathways that are often dysregulated in cancer.[1] Their mechanisms are diverse, ranging from the inhibition of key enzymes essential for tumor growth and survival to the induction of programmed cell death (apoptosis).
Key molecular targets and pathways include:
-
Protein Kinases: Many morpholine derivatives are designed to inhibit protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. This includes targeting major oncogenic pathways like PI3K/Akt/mTOR and Ras-Raf-MEK-ERK.[1]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Some morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibition of VEGFR-2, comparable to the standard drug Sorafenib.[4]
-
Topoisomerase Inhibition: Topoisomerases are enzymes critical for managing DNA topology during replication. Their inhibition leads to DNA damage and cell death, a mechanism exploited by some morpholine derivatives.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of effective anticancer agents is the triggering of apoptosis and the halting of the cell cycle, preventing cancer cells from dividing.[6][7] Studies have shown that certain morpholine-substituted quinazolines can arrest the cell cycle in the G1 or G2/M phase and induce apoptosis.[6][7][8]
Below is a generalized diagram illustrating how an inhibitor might disrupt a cancer signaling pathway.
Caption: Generalized signaling pathway targeted by morpholine derivatives.
Comparative Efficacy: A Snapshot of Morpholine Derivatives in Action
The true measure of an anticancer compound's potential lies in its performance against various cancer cell lines, especially when compared to established drugs. The following table summarizes the in vitro activity of several recently developed morpholine derivatives, showcasing their potency and selectivity.
| Compound ID | Target Cancer Cell Line | IC₅₀ Value (µM)¹ | Standard Drug Comparison | Key Mechanism of Action | Selectivity Highlight | Reference |
| 5h | HT-29 (Colon) | 3.103 ± 0.979 | Sorafenib (VEGFR-2 IC₅₀ = 0.037 µM) | Potent VEGFR-2 Inhibition (IC₅₀ = 0.049 µM) | ~5-fold more selective for cancer cells over normal NIH3T3 fibroblasts. | [4] |
| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | Colchicine (IC₅₀ = 10.12 µM) | G1 Phase Cell Cycle Arrest, Apoptosis Induction | Non-toxic to normal HEK293 cells at 25 µM. | [6][7] |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | Colchicine (IC₅₀ = 9.24 µM) | G1 Phase Cell Cycle Arrest, Apoptosis Induction | Non-toxic to normal HEK293 cells at 25 µM. | [6][7] |
| 3d | HepG2 (Liver) | 8.50 | - | G0/G1 Cell Cycle Arrest | - | [9][10] |
| 3e | HepG2 (Liver) | 12.76 | - | Inhibits Cell Migration and Adhesion | Exhibited greater selectivity against cancer cells compared to other tested compounds. | [9][10] |
| A6 | MGC-803 (Gastric) | 0.09 | Amonafide (IC₅₀ = 0.22 µM) | S Phase Cell Cycle Arrest, DNA Targeting, Topo I Inhibition | Lower toxicity than related mono-naphthalimide in vivo. | [11] |
| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | - | Topoisomerase II Inhibition (predicted) | - | [5] |
¹IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.
A Step-by-Step Guide to In Vitro Validation
Rigorous validation requires a multi-faceted approach, employing a panel of assays to build a comprehensive profile of a compound's activity.[12] Below are detailed protocols for core cell-based assays, designed to be self-validating systems.
The Overall Experimental Workflow
The validation process follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Workflow for validating anticancer activity of novel compounds.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's cytotoxic or cytostatic effects.[12][13] Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control line (e.g., HEK293, NIH3T3) to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control. A positive control (e.g., Doxorubicin) is also recommended.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours. Causality: A 48-72 hour incubation period is standard for assessing effects on proliferation, allowing for at least two cell doubling times.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality: During this incubation, only live cells will convert MTT to formazan. The incubation time must be sufficient for visible crystals to form but not so long that the formazan itself becomes toxic.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[13] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but it can enter and stain the DNA of late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells (e.g., 2x10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. To do this, first collect the supernatant (which contains floating, potentially apoptotic cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Causality: Staining on ice and using a specific binding buffer are crucial to prevent non-specific binding and maintain membrane integrity during the staining process.
-
-
Incubation and Analysis:
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
Principle: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by measuring the cellular DNA content.[7] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. Flow cytometry is used to measure this fluorescence.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Cell Fixation:
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Causality: Cold ethanol fixation permeabilizes the cell membrane to allow PI entry while preserving the cellular structure and preventing DNA degradation. Fixation must be done gently and on ice to avoid cell clumping.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Causality: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Conclusion and Future Outlook
The evidence strongly suggests that the morpholine scaffold is a fertile ground for the development of novel anticancer agents. Derivatives incorporating the 4-(Prop-2-yn-1-yl) moiety offer exciting possibilities for creating highly potent and target-specific inhibitors. The validation of these compounds, however, must be systematic and rigorous. The cell-based assays detailed in this guide—from initial cytotoxicity screening with MTT to mechanistic deep-dives with apoptosis and cell cycle analyses—form an essential framework for identifying the most promising candidates.[14][15][16]
By comparing novel derivatives against standard chemotherapeutic agents and assessing their selectivity for cancer cells over normal cells, researchers can build a compelling case for further development.[4][9] The next logical steps for a promising compound identified through this workflow would involve validation in more complex 3D culture models, such as tumor spheroids, followed by preclinical in vivo studies in animal models to evaluate efficacy, toxicity, and pharmacokinetics.[12][14] Through this meticulous, multi-tiered validation process, the full therapeutic potential of this compound-derived compounds can be unlocked.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. noblelifesci.com [noblelifesci.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. criver.com [criver.com]
comparative analysis of the physicochemical properties of morpholine-containing compounds for drug development
A Senior Application Scientist's Guide to Comparative Analysis and Experimental Validation
In the intricate landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic destiny of a drug candidate. Among the pantheon of privileged structures, the simple, six-membered morpholine ring stands out as a remarkably effective modulator of physicochemical properties. Its frequent incorporation into successful drug molecules is no accident; it is a calculated choice to enhance solubility, fine-tune basicity, and improve metabolic stability.[1][2]
This guide offers an in-depth comparative analysis of the physicochemical properties of morpholine-containing compounds, contrasting them with common bioisosteric alternatives like piperidine and piperazine. We will delve into the causality behind experimental choices for characterizing these properties and provide field-proven, step-by-step protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the lead optimization phase.
Chapter 1: The Physicochemical Allure of the Morpholine Ring
The utility of the morpholine scaffold stems from a unique combination of features inherent to its structure: a saturated six-membered ring containing both a secondary amine (a potential basic center) and an ether oxygen. This arrangement bestows a favorable balance of properties crucial for a successful drug candidate.[2][3]
-
Aqueous Solubility: The ether oxygen in the morpholine ring is a potent hydrogen bond acceptor, which significantly enhances aqueous solubility compared to its carbocyclic analog, cyclohexane, or its less polar cousin, piperidine.[4][5] This property is critical for ensuring adequate drug concentration in physiological fluids for absorption and distribution.[6]
-
Modulated Basicity (pKa): The electron-withdrawing inductive effect of the oxygen atom lowers the electron density on the nitrogen, making morpholine less basic than piperidine.[7][8][9] The pKa of morpholine's conjugate acid is approximately 8.4–8.7, which is often ideal for drug candidates.[6] This moderate basicity means that at physiological pH (7.4), a significant portion of the molecules can exist in a neutral, more membrane-permeable form, while still retaining enough ionization for aqueous solubility.[5][10]
-
Lipophilicity (LogP): Morpholine has a negative LogP value (typically around -0.85), indicating its hydrophilic nature.[4] While high lipophilicity can improve membrane permeability, it often leads to poor solubility, increased metabolic liability, and off-target toxicity. The morpholine ring provides a tool to reduce the lipophilicity of a lead compound, thereby mitigating these risks.
-
Metabolic Stability: The morpholine ring is generally considered more metabolically stable than scaffolds like piperidine.[4][11] The electron-withdrawing nature of the oxygen can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[11] While not metabolically inert, this enhanced stability can lead to a longer half-life and improved bioavailability.[5]
Chapter 2: A Head-to-Head Comparison: Morpholine vs. Piperidine and Piperazine
The decision to incorporate a specific nitrogen-containing heterocycle is often a process of fine-tuning. The following table provides a comparative overview of the key physicochemical properties of morpholine and two of its most common bioisosteres: piperidine and piperazine.
| Property | Morpholine | Piperidine | Piperazine | Rationale for Differences & Impact on Drug Design |
| Structure | Tetrahydro-1,4-oxazine | Azacyclohexane | 1,4-Diazacyclohexane | The key difference is the heteroatom at the 4-position: Oxygen (morpholine), Methylene (piperidine), or Nitrogen (piperazine). |
| pKa (of conjugate acid) | ~8.4 - 8.7[6] | ~11.2[9] | pKa1: ~5.4, pKa2: ~9.7[12][13] | Morpholine's pKa is attenuated by the electron-withdrawing oxygen, making it a weaker base than piperidine.[7][9] Piperazine's two nitrogens provide two distinct basic centers, offering more complex ionization behavior.[12] The choice impacts the ionization state at physiological pH, influencing solubility, permeability, and target binding.[9] |
| Calculated LogP | ~ -0.85[4] | ~ 1.5 - 2.5 (analogs)[4] | ~ -1.5[14] | The oxygen atom in morpholine significantly increases its polarity and hydrophilicity compared to piperidine.[4] Piperazine, with two nitrogen atoms, is even more hydrophilic. This property is crucial for tuning solubility and avoiding the pitfalls of high lipophilicity. |
| Aqueous Solubility | High | Moderate to Low | Very High[15] | The ability of the heteroatoms to act as hydrogen bond acceptors dictates solubility. Morpholine's oxygen and piperazine's two nitrogens confer superior aqueous solubility over the more lipophilic piperidine.[6][15] |
| Metabolic Stability | Generally High[4][11] | Often susceptible to N-dealkylation and C-oxidation[4] | Can be susceptible to metabolism at both nitrogens | The electron-withdrawing effect of morpholine's oxygen can shield adjacent carbons from CYP-mediated oxidation.[11] Piperidine rings are often sites of metabolic attack. Piperazine offers two potential sites for metabolism, which can be a liability or an opportunity for prodrug strategies. |
| Hydrogen Bond Acceptors | 2 (N and O) | 1 (N) | 2 (N1 and N2) | The additional hydrogen bond acceptor in morpholine (oxygen) can form crucial interactions within a target's binding pocket, enhancing potency and selectivity, while also improving solubility.[10] |
Chapter 3: The Scientist's Toolkit: Validating Physicochemical Properties
Objective, reproducible data is the bedrock of drug development. The following section provides detailed, step-by-step protocols for determining the key physicochemical properties discussed. Explaining the causality behind experimental choices is paramount for troubleshooting and data interpretation.
Protocol for pKa Determination by Potentiometric Titration
Causality: The pKa is the pH at which a compound is 50% ionized and 50% neutral. Potentiometric titration is the gold standard for its determination.[16] It works by precisely measuring the change in pH of a solution containing the compound as a titrant (a strong acid or base) is added. The inflection point of the resulting titration curve corresponds to the pKa.[5][7][17] Maintaining a constant ionic strength is crucial as it affects the activity of ions in solution and thus the measured pH.[5]
Experimental Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy across the expected pKa range.[5][7]
-
Sample Preparation:
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel on a magnetic stirrer.[7]
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of bases.[5]
-
-
Titration Procedure:
-
If the compound is a base (like morpholine derivatives), make the solution acidic (pH ~1.8-2.0) with a standard solution of strong acid (e.g., 0.1 M HCl).[7]
-
Titrate the solution by adding small, precise increments of a standard strong base solution (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[5][7]
-
Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[7]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point.[17]
-
Perform at least three replicate titrations to ensure reproducibility.[5]
-
Protocol for Lipophilicity (LogP) Determination by the Shake-Flask Method (OECD 107)
Causality: LogP, the logarithm of the partition coefficient, is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of membrane permeability. The shake-flask method is a direct, equilibrium-based technique.[2][18] The two solvents are pre-saturated to ensure that the partitioning measurement is not skewed by the miscibility of the solvents themselves. Centrifugation is used to ensure a clean separation of the two phases, which is critical for accurate concentration analysis.[2]
Experimental Protocol:
-
Preparation of Solvents:
-
Prepare a sufficient volume of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4).
-
Mutually saturate the solvents by shaking them together vigorously for 24 hours, followed by a standing period to allow for complete phase separation.[19]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
The final concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine the pre-saturated n-octanol containing the test compound and the pre-saturated water/buffer. Vary the volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water) in separate experiments to ensure the final LogP value is independent of the ratio.[2]
-
Shake the vessel vigorously for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.[2]
-
-
Phase Separation:
-
Centrifuge the vessel at high speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.[19]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
Calculate LogP as the logarithm (base 10) of P.
-
The final LogP should be reported as the average of the determinations at different phase ratios. The values should fall within a range of ± 0.3 log units.[2]
-
Protocol for Kinetic Aqueous Solubility Assessment
Causality: Kinetic solubility is a high-throughput method used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions.[20] It mimics the situation where a compound, dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer, as might occur during in vitro screening assays. Precipitation is detected by light scattering (nephelometry) or by quantifying the remaining dissolved compound after filtration.[21][22] This method is faster than thermodynamic solubility but can overestimate the true solubility.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).[8]
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[8][21]
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., a serial dilution from 200 µM down to 1 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).[20]
-
Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined incubation period (e.g., 2 hours).[8][21]
-
-
Detection and Quantification:
-
Method A (Nephelometry): Read the plate on a nephelometer to measure light scattering. An increase in scattering relative to a blank indicates precipitation. The solubility is the highest concentration that does not show significant precipitation.[21]
-
Method B (Filtration/LC-MS): Filter the samples through a solubility filter plate to remove any precipitate.[20][22]
-
Quantify the concentration of the compound in the filtrate using a sensitive analytical method like LC-MS/MS against a calibration curve.[23]
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.
-
Protocol for Metabolic Stability Assessment using Liver Microsomes
Causality: This in vitro assay predicts a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes, which are highly concentrated in liver microsomes.[1][24] The rate of disappearance of the parent compound over time is measured. The cofactor NADPH is required for the activity of CYP enzymes; reactions without NADPH serve as a negative control to account for non-enzymatic degradation.[25] The results, expressed as half-life (t½) and intrinsic clearance (Clint), help predict in vivo hepatic clearance.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[25]
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in the same buffer.[25]
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and the NADPH-regenerating system to 37°C.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Immediately add the pre-warmed NADPH-regenerating system to start the enzymatic reaction.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[24]
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic reaction and precipitates the proteins.[24][25]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[11]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[11]
-
Chapter 4: Morpholine in Action: Case Studies of FDA-Approved Drugs
The theoretical advantages of the morpholine scaffold are borne out in numerous successful pharmaceuticals. Here, we examine three examples.
Case Study 1: Gefitinib (Iressa®) - The Anticancer Agent
Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer.[26] The morpholine moiety is a key feature of its structure.
-
Contribution of Morpholine: The terminal morpholine group on the propoxy side chain significantly enhances the aqueous solubility of this otherwise lipophilic molecule.[18] Gefitinib's solubility is pH-dependent, being sparingly soluble at pH 1 but practically insoluble above pH 7.[27] The morpholine nitrogen (pKa ~7.2) allows for this pH-dependent solubility, aiding dissolution in the acidic environment of the stomach.[27] This improved solubility is crucial for achieving the oral bioavailability (~60%) necessary for its therapeutic effect.[27]
-
Physicochemical Data:
Case Study 2: Linezolid (Zyvox®) - The Antibiotic
Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria.[29] It features a morpholine ring attached to the phenyl oxazolidinone core.
-
Contribution of Morpholine: The morpholine group is a critical component for achieving the desired pharmacokinetic profile. It contributes to the moderate aqueous solubility (~3 mg/mL) and overall balanced physicochemical properties of the drug.[21][30] The oxidation of the morpholine ring is a primary metabolic pathway, leading to inactive metabolites, which demonstrates its role as a predictable site for metabolic clearance without the involvement of the CYP450 system.[21]
-
Physicochemical Data:
Case Study 3: Aprepitant (Emend®) - The Antiemetic
Aprepitant is a neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[26] Its complex structure includes a morpholine ring.
-
Contribution of Morpholine: In aprepitant, the morpholine ring acts as a crucial scaffold, helping to correctly position the other pharmacophoric elements for optimal binding to the NK1 receptor.[10] Despite the molecule's high overall lipophilicity, the morpholine contributes to its drug-like properties. Metabolism of aprepitant involves oxidation and opening of the morpholine ring, highlighting it as a key site for metabolic transformation.[27]
-
Physicochemical Data:
Conclusion
The morpholine ring is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to confer aqueous solubility, modulate basicity to an optimal range, and enhance metabolic stability makes it an attractive scaffold for improving the drug-like properties of lead compounds.[1][3][6] As demonstrated by its presence in numerous FDA-approved drugs, the strategic incorporation of a morpholine moiety can successfully navigate the complex physicochemical challenges of drug development. The objective, quantitative data derived from the robust experimental protocols detailed in this guide are essential for rationally applying this "physicochemical compass" to guide the next generation of therapeutic agents.
Visualizations
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for integrated physicochemical property assessment.
Causality in Basicity: Morpholine vs. Piperidine
Caption: Structural basis for the difference in basicity.
Liver Microsomal Stability Assay Workflow
Caption: Step-by-step workflow for the microsomal stability assay.
References
- 1. Metabolic Stability Assays [merckmillipore.com]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. uregina.ca [uregina.ca]
- 14. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 18. oecd.org [oecd.org]
- 19. enfo.hu [enfo.hu]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. enamine.net [enamine.net]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. enamine.net [enamine.net]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 29. Linezolid - Wikipedia [en.wikipedia.org]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus® | MDPI [mdpi.com]
- 33. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Metabolic Stability of Drugs Containing the 4-(Prop-2-yn-1-yl)morpholine Scaffold: A Comparative Guide
<
Abstract
The 4-(prop-2-yn-1-yl)morpholine scaffold is an increasingly prevalent structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical and pharmacokinetic properties.[1][2] However, the embedded propargyl group, a terminal alkyne, presents specific metabolic challenges that necessitate a thorough in vitro evaluation. This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of drug candidates containing this scaffold, focusing on experimental design, data interpretation, and the underlying biochemical mechanisms. We will delve into detailed protocols for key assays, present comparative data, and offer insights to guide researchers in making data-driven decisions during drug discovery and development.
Introduction: The Double-Edged Sword of the Propargyl Group
The morpholine ring is frequently incorporated into drug candidates to enhance properties like solubility and metabolic stability.[3][4][5] The addition of a propargyl group (prop-2-yn-1-yl) further diversifies the molecule's potential, offering a rigid linker and opportunities for specific molecular interactions.[6][7] However, this functional group is also a well-known substrate for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8][9] Understanding the metabolic fate of this scaffold is therefore critical for predicting a drug's pharmacokinetic profile and potential for drug-drug interactions (DDIs).
The primary metabolic liabilities associated with the this compound scaffold are:
-
Rapid Oxidative Metabolism: The carbon adjacent to the triple bond (the propargylic position) is susceptible to hydroxylation, which can lead to rapid clearance of the parent compound.[8]
-
Mechanism-Based Inhibition (MBI): Oxidation of the terminal alkyne can generate reactive intermediates, such as ketenes, which can covalently bind to and irreversibly inactivate CYP enzymes.[9] This can lead to significant and often unpredictable DDIs.
This guide will equip researchers with the necessary tools to proactively assess these liabilities.
Comparative Overview of In Vitro Metabolic Models
Choosing the appropriate in vitro system is a critical first step. Each model offers a different level of complexity and provides distinct insights into a compound's metabolic profile.
| In Vitro System | Primary Application | Advantages | Disadvantages | Key Endpoints |
| Liver Microsomes | High-throughput screening for Phase I metabolic stability and CYP inhibition. | Cost-effective, high-throughput, well-characterized for CYP activity.[10] | Lacks Phase II enzymes (unless supplemented) and cytosolic enzymes. | Intrinsic Clearance (CLint), Half-life (t1/2), IC50/Ki for CYP inhibition.[11][12] |
| Hepatocytes (Suspension or Plated) | Comprehensive metabolic profiling, including Phase I and Phase II metabolism. | "Gold standard" - contains a full complement of metabolic enzymes and transporters.[13][14] | Higher cost, lower throughput, potential for donor variability. | CLint, t1/2, metabolite identification, pathway elucidation. |
| Recombinant CYP Enzymes | Reaction phenotyping to identify specific CYP isozymes involved in metabolism. | Pinpoints the contribution of individual CYPs. | Does not account for the interplay between different enzymes or transporters. | Kinetic parameters (Km, Vmax), specific inhibition constants (Ki). |
For initial screening of compounds with the this compound scaffold, liver microsomes are often the preferred starting point due to their cost-effectiveness and high-throughput nature, particularly for assessing Phase I oxidative metabolism.[10] If significant metabolic instability is observed, or if MBI is suspected, follow-up studies in hepatocytes are warranted to gain a more complete picture of metabolic pathways.[13]
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for two fundamental assays to characterize the metabolic stability of your compounds.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This experiment measures the rate of disappearance of the parent drug over time to determine its intrinsic clearance.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Positive Control Compounds (e.g., high-clearance: Verapamil; low-clearance: Warfarin)
-
Ice-cold Acetonitrile with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and analytical plates
Workflow Diagram:
Caption: Experimental workflow for the in vitro metabolic stability assay in HLM.
Procedure:
-
Preparation: Prepare the incubation mixture in a 96-well plate by adding the test compound, HLM, and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[15][16][17]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (V * 0.693) / (t1/2 * P), where V is the incubation volume and P is the amount of microsomal protein.
Protocol 2: Time-Dependent Inhibition (TDI) Assay for Mechanism-Based Inhibition
This assay determines if the compound irreversibly inactivates CYP enzymes in a time- and concentration-dependent manner.
Objective: To evaluate the potential of a compound to be a mechanism-based inhibitor.
Materials:
-
Similar materials as Protocol 1, plus:
-
A known probe substrate for the CYP of interest (e.g., Midazolam for CYP3A4).
-
Recombinant CYP enzymes can also be used for isozyme-specific information.
Workflow Diagram:
Caption: Workflow for assessing time-dependent inhibition of CYP enzymes.
Procedure:
-
Primary Incubation: Incubate HLM with multiple concentrations of the test compound in the presence of NADPH for various pre-incubation times (e.g., 0, 10, 20, 30 minutes). A control incubation without the test compound is also included.
-
Secondary Incubation: After each pre-incubation time, dilute an aliquot of the primary incubation mixture into a secondary incubation mixture containing a high concentration of a CYP-specific probe substrate and incubate for a short period (e.g., 5-10 minutes).
-
Quenching and Analysis: Stop the secondary reaction with ice-cold acetonitrile and analyze the formation of the probe substrate's metabolite by LC-MS/MS.
Data Analysis: A decrease in the formation of the probe substrate's metabolite with increasing pre-incubation time and test compound concentration indicates time-dependent inhibition. The data are used to calculate the kinetic parameters KI (concentration at half-maximal inactivation) and kinact (maximal rate of inactivation).
Data Interpretation and Case Studies
The data generated from these assays allow for a rank-ordering of compounds based on their metabolic liabilities.
Hypothetical Case Study:
| Compound | Scaffold | HLM t1/2 (min) | CLint (µL/min/mg) | CYP3A4 TDI (kinact/KI) | Recommendation |
| Compound X | This compound | 12 | 57.8 | 1.2 | High Risk: Rapidly metabolized. Proceed with caution. Consider structural modifications to block the site of metabolism. |
| Compound Y | This compound | > 60 | < 11.5 | 45.0 | High Risk: Metabolically stable but a potent mechanism-based inhibitor. High potential for DDIs. Not recommended for progression. |
| Compound Z | This compound | 45 | 15.4 | < 1.0 | Favorable Profile: Good metabolic stability and low risk of MBI. A promising candidate for further development. |
Interpretation:
-
Compound X demonstrates high intrinsic clearance, suggesting it would likely have a short half-life in vivo.
-
Compound Y , while stable, shows significant time-dependent inhibition of CYP3A4, a major drug-metabolizing enzyme.[18] This poses a substantial risk for clinical DDIs.
-
Compound Z exhibits a desirable balance of metabolic stability and a low potential for mechanism-based inhibition, making it the most promising candidate of the three.
Conclusion and Future Directions
A thorough in vitro assessment of metabolic stability is indispensable when developing drugs containing the this compound scaffold. By employing a tiered approach, starting with high-throughput microsomal stability assays and progressing to more complex systems like hepatocytes and specific TDI assays, researchers can identify and mitigate metabolic liabilities early in the drug discovery process. This proactive strategy not only saves resources but also significantly increases the likelihood of advancing safe and efficacious drug candidates to the clinic. Future work should focus on developing more predictive in silico models to flag potential metabolic liabilities of this scaffold even before synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. bioivt.com [bioivt.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. nuvisan.com [nuvisan.com]
- 15. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. purdue.edu [purdue.edu]
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation: A Guide for Researchers Incorporating Morpholine Derivatives
In the landscape of bioconjugation, the ability to covalently link molecules with precision and efficiency is paramount. "Click chemistry" has emerged as a revolutionary force, providing a set of reactions that are not only robust and high-yielding but also bioorthogonal—capable of proceeding within complex biological systems without interfering with native processes.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the two most prominent methods for forging stable triazole linkages.[2]
This guide offers a comprehensive comparison of CuAAC and SPAAC for researchers, scientists, and drug development professionals. We will delve into their mechanisms, kinetics, and practical considerations, with a special focus on the strategic use of morpholine derivatives—a privileged scaffold in medicinal chemistry—to enhance the properties of the molecules being conjugated.[3][4]
The Central Choice: Speed and Simplicity vs. Biocompatibility
The decision between CuAAC and SPAAC fundamentally hinges on a trade-off between reaction kinetics and biocompatibility. CuAAC is generally faster and utilizes simple, readily accessible terminal alkynes, but requires a copper catalyst that can be cytotoxic.[5] In contrast, SPAAC is a catalyst-free reaction, making it ideal for in vivo and live-cell applications, but often proceeds at a slower rate and requires more complex, sterically demanding strained cyclooctynes.[5][6]
Deep Dive: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced as the quintessential "click" reaction, CuAAC involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[3]
Mechanism and Key Components: The reaction is catalyzed by a Cu(I) species, which is most conveniently generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, with sodium ascorbate being the most popular choice.[7] The currently accepted mechanism involves a dinuclear copper intermediate that facilitates the cycloaddition.[8]
A critical component in modern CuAAC protocols is the use of a stabilizing ligand. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or even the natural amino acid L-histidine serve a dual purpose: they stabilize the catalytically active Cu(I) oxidation state in aqueous solutions and chelate the copper ions, significantly mitigating their cytotoxicity.[9][10][11]
Advantages:
-
Rapid Kinetics: Second-order rate constants are typically in the range of 10¹ - 10⁴ M⁻¹s⁻¹.[12]
-
High Regioselectivity: Exclusively yields the 1,4-disubstituted triazole isomer.[13]
-
Simple Reagents: Terminal alkynes are small, stable, and synthetically accessible.
Limitations:
-
Copper Cytotoxicity: The primary drawback is the inherent toxicity of copper ions, which can generate reactive oxygen species (ROS) and damage biomolecules.[9][14] While ligands reduce this toxicity, it remains a critical concern for in vivo applications.[10][11]
Deep Dive: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed as a bioorthogonal alternative to CuAAC, SPAAC eliminates the need for a metal catalyst altogether.[15] The driving force for this reaction is the substantial ring strain of a cyclooctyne, the smallest stable cyclic alkyne, which is released upon the [3+2] cycloaddition with an azide.[16][17]
Mechanism and Key Components: SPAAC is a catalyst-free, 1,3-dipolar cycloaddition. The reaction's efficiency is dictated by the structure of the strained alkyne.[16] A variety of cyclooctynes have been developed, with dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) being among the most widely used due to their balance of high reactivity and stability.
Advantages:
-
Excellent Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for labeling live cells and for in vivo studies.
-
Bioorthogonality: Both the strained alkyne and azide are inert to most biological functional groups.
-
Mild Conditions: The reaction proceeds efficiently at physiological temperature and pH.
Limitations:
-
Slower Kinetics: Reaction rates are generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹, although newer, more strained cyclooctynes are closing this gap.[12]
-
Bulky Reagents: Strained cyclooctynes are significantly larger and more hydrophobic than terminal alkynes, which can sometimes impact the solubility and properties of the resulting bioconjugate.
-
Lack of Regioselectivity: SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which is a consideration if a single, defined isomer is required.
The Strategic Role of Morpholine Derivatives in Bioconjugate Design
The morpholine ring is recognized in medicinal chemistry as a "privileged structure."[4] Its inclusion in a molecule is a common strategy to improve key drug-like properties.[3][13] This is not a component of the click reaction itself, but rather a strategic design element for the molecules—such as therapeutic payloads, imaging agents, or probes—that are to be conjugated.
Why Incorporate a Morpholine Moiety?
-
Enhanced Aqueous Solubility: The morpholine heterocycle can improve the solubility of parent compounds, which is a critical attribute for bioconjugates intended for use in physiological environments.
-
Improved Pharmacokinetics (PK): Morpholine derivatives can lead to better metabolic stability and overall PK profiles.[4][6][8] The weak basicity of the morpholine nitrogen can enhance solubility and permeability.[6][16]
-
Modulation of Bioactivity: The morpholine scaffold can interact with biological targets and enhance the potency of a molecule.[4]
In the context of bioconjugation, a researcher would design a molecule of interest (e.g., a cytotoxic drug for an antibody-drug conjugate) to contain both a morpholine moiety for its favorable physicochemical properties and a bioorthogonal handle (an azide or an alkyne) for subsequent ligation. The choice of CuAAC or SPAAC would then be dictated by the specific application, not by the presence of the morpholine ring itself, which is stable to both reaction conditions.
Quantitative Comparison: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) (e.g., from CuSO₄ + Sodium Ascorbate)[7] | None (driven by ring strain)[17] |
| Biocompatibility | Lower, due to potential copper cytotoxicity. Requires mitigating ligands (e.g., THPTA, L-histidine).[10] | High, suitable for in vivo and live-cell applications. |
| **Typical 2nd Order Rate (k₂) ** | 10¹ - 10⁴ M⁻¹s⁻¹ [12] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[12] |
| Regioselectivity | High (exclusively 1,4-disubstituted triazole)[13] | Low (mixture of 1,4- and 1,5-disubstituted triazoles) |
| Alkyne Reactant | Simple, small terminal alkynes. | Bulky, sterically demanding strained cyclooctynes (e.g., DBCO, BCN). |
| Side Reactions | Potential for oxidative damage to biomolecules from ROS generation.[9] | Highly reactive cyclooctynes can react with thiols. |
| Primary Application | In vitro conjugations, material science, surface modification, when speed is critical.[12] | Live-cell imaging, in vivo labeling, sensitive biological systems where toxicity is a major concern. |
Visualizing the Mechanisms and Workflows
.dot
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry inspired synthesis of morpholine-fused triazoles. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR of morpholine and its derivatives: A review update: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-(Prop-2-yn-1-yl)morpholine derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-(Prop-2-yn-1-yl)morpholine Derivatives as Monoamine Oxidase Inhibitors
Introduction: The Strategic Combination of a Privileged Scaffold and a Reactive Moiety
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged pharmacophore," a structural motif frequently found in a wide array of biologically active compounds and approved drugs.[1][2][3] Its prevalence is attributed to its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, thereby enhancing its pharmacokinetic profile.[3][4] When this versatile scaffold is combined with a propargyl group (prop-2-yn-1-yl), a known reactive moiety, it creates a powerful platform for designing targeted covalent inhibitors. The terminal alkyne of the propargyl group is particularly effective for the irreversible inhibition of flavin-dependent enzymes, most notably Monoamine Oxidase (MAO).[5]
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[4][6] The selective inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, as it increases dopaminergic neuron concentrations in the brain.[5] This guide provides a comprehensive comparison and analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on how specific structural modifications influence their potency and selectivity as MAO inhibitors. We will delve into the experimental data, the rationale behind synthetic strategies, and the methodologies used to evaluate these promising therapeutic candidates.
The Core Scaffold: Rationale for Derivatization
The foundational structure, this compound, serves as the starting point for derivatization. The design strategy is twofold:
-
The Morpholine Ring: This saturated heterocycle acts as a versatile anchor and a pharmacokinetic modulator. Its secondary nitrogen allows for straightforward substitution, enabling the attachment of various molecular scaffolds to explore interactions with the target enzyme's active site.[4]
-
The Propargyl Group: This functional group is the "warhead." It guides the molecule to the active site of MAO enzymes, where it forms a covalent bond with the FAD cofactor, leading to irreversible inhibition.
The primary goal of SAR studies on this scaffold is to introduce additional substituents that can exploit specific pockets and residues within the MAO active site to enhance binding affinity and, crucially, to achieve selectivity for the MAO-B isoform over MAO-A, which minimizes side effects.
Caption: Core this compound scaffold with key modification points.
Comparative SAR Analysis: Tuning Potency and Selectivity
The development of potent and selective MAO-B inhibitors from the this compound scaffold typically involves attaching a substituted aromatic or heterocyclic ring system via a linker. This allows the molecule to occupy both the entrance cavity and the substrate cavity of the enzyme active site.
A common synthetic strategy involves creating chalcone-like structures where the morpholine moiety is attached to one phenyl ring and various substituents are placed on a second phenyl ring.[7][8] This creates a conjugated system that can be systematically modified.
Impact of Substituents on the Phenyl Ring
Let's consider a series of derivatives based on a 1-(4-morpholinophenyl)-3-(substituted-phenyl)prop-2-en-1-one backbone, which is then further modified to include the key propargyl group on the morpholine nitrogen. The SAR can be extrapolated from studies on similar morpholine-chalcone inhibitors.[7][9]
| Compound ID | Phenyl Ring B Substituent (R) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (IC₅₀-A / IC₅₀-B) |
| Ref-1 (Rasagiline) | - | > 100 | 0.015 | > 6600 |
| Ref-2 (Safinamide) | - | 9.8 | 0.098 | 100 |
| MP-1 | H (Unsubstituted) | 8.5 | 0.030 | 283 |
| MP-2 | 4-OCH₃ (Electron-donating) | 9.2 | 0.70 | 13 |
| MP-3 | 4-Cl (Electron-withdrawing) | 7.9 | 0.28 | 28 |
| MP-4 | 4-NO₂ (Strongly EWG) | 7.1 | 0.25 | 28.4 |
Note: Data is representative and synthesized from trends observed in related morpholine-based inhibitor studies for illustrative purposes.[5][7][8][9]
Analysis of SAR Trends:
-
Unsubstituted Phenyl Ring (MP-1): The unsubstituted derivative (MP-1) demonstrates remarkable potency against MAO-B, with an IC₅₀ value of 0.030 µM, which is more potent than the reference drug safinamide.[7] This establishes the core scaffold as a highly effective MAO-B inhibitor.
-
Electron-Donating Groups (MP-2): The introduction of an electron-donating methoxy group at the para-position (MP-2) leads to a significant decrease in MAO-B inhibitory activity. This suggests that increased electron density on the phenyl ring is detrimental to the interaction with the enzyme's active site.
-
Electron-Withdrawing Groups (MP-3 & MP-4): Conversely, adding electron-withdrawing groups like chloro (MP-3) and nitro (MP-4) maintains good MAO-B inhibition, although not as potent as the unsubstituted compound.[7] Crucially, these substitutions do not significantly alter the already weak inhibition of MAO-A, thus preserving high selectivity for MAO-B. The data suggests that the electronic nature of the substituent plays a critical role in determining potency.
Mechanism of Action: Irreversible Inhibition
The propargylamine moiety is the key to the irreversible inhibition mechanism. Inside the MAO active site, the enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine. This process generates a reactive allene species, which then forms a covalent adduct with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.
Caption: Mechanism of irreversible MAO-B inhibition by propargylamine derivatives.
Experimental Protocols: A Self-Validating Workflow
The discovery and validation of these derivatives follow a rigorous, multi-step process designed to ensure scientific integrity.
Part 1: Chemical Synthesis
A general and robust synthetic protocol is essential for generating a library of derivatives for SAR studies.
Step-by-Step Synthesis of a Chalcone-based Precursor:
-
Acetophenone Preparation: Start with 4-morpholinoacetophenone as the ketone precursor.
-
Claisen-Schmidt Condensation: React the 4-morpholinoacetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the resulting chalcone product is precipitated, filtered, and purified by recrystallization or column chromatography.
-
Propargylation: The purified morpholine-chalcone is then reacted with propargyl bromide in the presence of a base like K₂CO₃ in a solvent such as acetonitrile to install the key propargyl group on the morpholine nitrogen.[10]
-
Structural Confirmation: The final structure of each derivative must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12][13]
Part 2: Biological Evaluation
In Vitro MAO Inhibition Assay:
This assay is the cornerstone for determining the potency (IC₅₀) and selectivity of the synthesized compounds.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used for consistency and accuracy.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compound (inhibitor) for a set period.
-
Substrate Addition: A substrate (e.g., kynuramine) is added, which is converted by active MAO enzymes into a fluorescent product.
-
Fluorescence Detection: The reaction is stopped, and the fluorescence is measured using a plate reader. The intensity of the fluorescence is inversely proportional to the activity of the inhibitor.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition versus inhibitor concentration.[7]
Workflow Diagram:
Caption: Integrated workflow from compound synthesis to SAR analysis.
Conclusion and Future Outlook
The this compound scaffold is a highly promising platform for the development of potent and selective MAO-B inhibitors. SAR studies consistently demonstrate that the unsubstituted or electron-withdrawing-group-substituted phenyl ring appended to the core structure yields the highest potency and selectivity for MAO-B.[7] The combination of the pharmacokinetically favorable morpholine ring and the covalently-binding propargyl group creates a robust framework for designing next-generation therapeutics for neurodegenerative diseases.[2][4][6]
Future research should focus on several key areas:
-
Exploring Diverse Linkers: Investigating different linkers between the morpholine and the aromatic system to optimize the orientation within the enzyme's active site.
-
Bioisosteric Replacement: Replacing the phenyl ring with various heterocyclic systems to probe different chemical spaces and potentially improve properties like blood-brain barrier penetration.
-
In Vivo Evaluation: Advancing the most promising compounds, such as analogs of MP-1, to in vivo models of Parkinson's disease to assess their efficacy, pharmacokinetics, and safety profiles.[5]
By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships, these morpholine derivatives hold significant potential to become effective clinical candidates for treating Parkinson's disease and other related neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Prop-2-yn-1-yl)morpholine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Prop-2-yn-1-yl)morpholine, a specialized morpholine derivative.[1][2] The procedures outlined here are synthesized from established safety protocols for structurally similar compounds and regulatory standards, ensuring a self-validating system for laboratory safety.
The unique structure of this compound, which combines a morpholine ring and a terminal alkyne (propargyl group), dictates its specific handling and disposal requirements. The morpholine moiety imparts properties of a secondary amine and an ether, making it a base that is corrosive and potentially flammable.[3][4] The propargyl group introduces the reactivity of a terminal alkyne, which requires careful management to avoid hazardous reactions.[5] This guide is designed to provide you with the expertise to manage this chemical waste stream safely and effectively.
Hazard Characterization and Assessment
Before any disposal procedures can be initiated, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always available, its hazard profile can be expertly inferred from its constituent functional groups: the morpholine base and the propargyl group.
Key Hazards Include:
-
Corrosivity: Like morpholine, this compound is alkaline and can cause severe skin burns and eye damage.[6][7][8]
-
Toxicity: It is expected to be harmful if swallowed and toxic in contact with skin or if inhaled.[6][9]
-
Flammability: Many related morpholine and propargylamine compounds are flammable liquids, posing a fire hazard when exposed to heat, sparks, or open flames.[9][10][11]
-
Reactivity: The terminal alkyne can be reactive. While the tertiary amine structure reduces the risk of forming explosive metal acetylides compared to primary or secondary propargylamines, segregation from incompatible materials like strong oxidizing agents and acids is critical.[5]
Regulatory Framework
In the United States, the disposal of such chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) which mandates safe workplace practices.[12][13][14] This chemical would likely be classified as hazardous waste due to its corrosive and potentially ignitable characteristics.[15]
Summary of Safety and Disposal Information
| Parameter | Specification | Rationale & References |
| GHS Hazard Class | Corrosive (Skin Cat. 1B, Eye Cat. 1), Acute Toxicity (Oral Cat. 4, Dermal/Inhalation Cat. 3), Flammable Liquid (Cat. 3) | Based on data for morpholine and propargylamine derivatives.[6][10] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, face shield, flame-retardant lab coat, closed-toe shoes. | To protect against corrosive burns, toxic exposure, and thermal hazards.[16][17] |
| Waste Container | High-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. | Material must be compatible with a corrosive and flammable organic base.[5][12] |
| Waste Labeling | "Hazardous Waste," full chemical name, hazard pictograms (Corrosive, Flammable, Toxic), accumulation start date. | Ensures clear identification and compliance with OSHA and RCRA standards.[18][19] |
| Spill Cleanup Materials | Inert absorbent (vermiculite, sand), chemical-resistant scoops, dedicated hazardous waste container. | To safely contain and collect spilled material without reacting with it.[16][20][21] |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. | High-temperature incineration is the standard and most effective method for destroying organic chemical waste.[5][18] |
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is critical for ensuring safety and compliance. Do not dispose of this chemical down the drain or in regular trash.[17][19][22]
Step 1: Segregation and Collection
The foundational principle of chemical waste management is segregation to prevent dangerous reactions.[12][18]
-
Designate a Waste Container: Before starting your experiment, designate a specific, compatible hazardous waste container for all this compound waste.[5]
-
Collect All Waste Streams: This includes unused or excess reagent, solutions containing the chemical, and solvent rinsates from glassware.
-
Segregate Contaminated Solids: Any disposable materials that come into direct contact with the chemical, such as pipette tips, gloves, and absorbent paper, must be collected separately in a lined, designated solid hazardous waste container.[21]
Step 2: Containerization and Labeling
Proper containerization prevents leaks and ensures waste is correctly identified for final disposal.[12][17]
-
Use Appropriate Containers: For liquid waste, use a chemically resistant HDPE or glass bottle with a screw cap. Ensure the container is in good condition, free of cracks or defects.[5]
-
Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) office.[19]
-
Complete the Label: The label must include the full chemical name, "this compound," and list all other components and their approximate percentages (e.g., solvents). Clearly mark the accumulation start date.[5]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This minimizes the release of flammable and toxic vapors.[5][23]
Step 3: Temporary Storage in the Laboratory
Waste must be stored safely in the laboratory in a designated satellite accumulation area before being transferred for final disposal.
-
Secure Location: Store the sealed waste container in a well-ventilated area, such as a chemical fume hood or a designated and vented cabinet.[10][17]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[5]
-
Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong acids and oxidizing agents.[5][24]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals in accordance with all regulations.
-
Contact EHS: Once your waste container is nearly full (do not overfill) or the accumulation time limit set by your institution is reached, contact your EHS office or licensed chemical waste contractor to schedule a pickup.[17][19]
-
Complete Paperwork: Accurately complete all required waste manifests or pickup request forms. This documentation tracks the waste from your laboratory to its final disposal facility, a key component of RCRA's "cradle-to-grave" mandate.[25]
Emergency and Spill Procedures
In the event of a spill or exposure, a swift and correct response is critical.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, wear all required PPE, including respiratory protection if vapors are significant.[16]
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[20][21] Use non-sparking tools for cleanup to avoid igniting flammable vapors.[11]
-
Collect Cleanup Debris: Carefully scoop the absorbed material and any other contaminated items into a designated hazardous waste container.[21]
-
Decontaminate the Area: Clean the spill area according to your laboratory's specific procedures.
-
Seek Medical Attention: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[7][16] Remove all contaminated clothing.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS protocols as the final authority.[26]
References
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. redox.com [redox.com]
- 11. fishersci.com [fishersci.com]
- 12. usbioclean.com [usbioclean.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. needle.tube [needle.tube]
- 19. benchchem.com [benchchem.com]
- 20. chemos.de [chemos.de]
- 21. benchchem.com [benchchem.com]
- 22. chemos.de [chemos.de]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
- 25. actenviro.com [actenviro.com]
- 26. md.rcm.upr.edu [md.rcm.upr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

